1'-hydroxymidazolam
Description
Structure
3D Structure
Properties
IUPAC Name |
[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSMEGADRFZVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208175 | |
| Record name | 1-Hydroxymethylmidazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59468-90-5 | |
| Record name | 1′-Hydroxymidazolam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59468-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxymethylmidazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxymethylmidazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYMIDAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5142BN92Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1'-Hydroxymidazolam: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1'-hydroxymidazolam, the primary active metabolite of the widely used benzodiazepine (B76468), midazolam. This document details its chemical structure, physicochemical properties, and its engagement with biological systems, with a focus on experimental methodologies relevant to drug development and research.
Chemical Identity and Physicochemical Properties
This compound is an imidazobenzodiazepine formed in the body through the oxidative metabolism of midazolam.[1] It retains significant pharmacological activity, contributing to the overall sedative, anxiolytic, and amnestic effects of its parent compound.
Chemical Structure
The chemical structure of this compound is characterized by the addition of a hydroxyl group to the methyl group at the 1' position of the imidazole (B134444) ring of midazolam.
Systematic (IUPAC) Name: [8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][2][3]benzodiazepin-1-yl]methanol[1]
Chemical Formula: C₁₈H₁₃ClFN₃O[4]
Molecular Weight: 341.77 g/mol [4]
CAS Number: 59468-90-5[4]
Below is a visualization of the chemical structure of this compound.
Caption: 2D representation of the this compound molecule.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₃ClFN₃O | [4] |
| Molecular Weight | 341.77 g/mol | [4] |
| CAS Number | 59468-90-5 | [4] |
| Melting Point | 264-266 °C | [2] |
| Boiling Point (Predicted) | 540.6 ± 60.0 °C | [2] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 13.59 ± 0.10 | [2] |
| Solubility | DMF: 2 mg/mL; DMSO: 1 mg/mL | [2] |
| Appearance | White to off-white crystalline solid | [2][4] |
Biological Activity and Signaling Pathway
This compound, like its parent compound midazolam, exerts its pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site. This binding event enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of this compound at the GABA-A receptor.
Caption: Signaling cascade of this compound at the GABAA receptor.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, purification, and analysis of this compound, as well as for the in vitro assessment of its biological activity.
Chemical Synthesis and Purification
General Workflow for Synthesis and Purification:
Caption: A generalized workflow for the synthesis and purification of this compound.
Analytical Quantification in Biological Matrices
The accurate quantification of this compound in biological samples such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.
LC-MS/MS Protocol for this compound Quantification:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Experimental Workflow for LC-MS/MS Analysis:
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
In Vitro Metabolism Studies
The formation of this compound from its parent compound can be studied in vitro using human liver microsomes, which are rich in cytochrome P450 enzymes.
Protocol for In Vitro Metabolism in Human Liver Microsomes:
-
Incubation Mixture:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system, and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
-
Reaction Initiation:
-
Add midazolam to the pre-incubated mixture to initiate the metabolic reaction.
-
-
Reaction Termination:
-
After a specified time, terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
-
Analysis:
-
Centrifuge the mixture to pellet the microsomes.
-
Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method as described in section 3.2.
-
Experimental Workflow for In Vitro Metabolism:
Caption: Workflow for studying the in vitro metabolism of midazolam.
Conclusion
This compound is a pharmacologically significant metabolite of midazolam. A thorough understanding of its chemical properties, biological activity, and the experimental methods for its study is essential for researchers and professionals in the fields of pharmacology, toxicology, and drug development. The data and protocols presented in this guide offer a foundational resource for further investigation into the role of this compound in both clinical and research settings.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 1'-Hydroxymidazolam
Introduction
1'-Hydroxymidazolam is the primary and pharmacologically active metabolite of midazolam, a potent, short-acting benzodiazepine (B76468) used for anesthesia, procedural sedation, and treatment of seizures.[1][2][3][4] The biotransformation of midazolam to this compound is rapid and primarily catalyzed by the cytochrome P450 3A4 and 3A5 (CYP3A4/3A5) enzymes in the liver and intestine.[2][5][6] This metabolite is reported to be equipotent to its parent drug, midazolam.[1][3][4][7] Understanding the physicochemical characteristics of this compound is crucial for drug development, pharmacokinetic modeling, and toxicological studies. This guide provides a comprehensive overview of its key physicochemical properties, metabolic pathways, and the experimental methodologies used for its characterization.
Physicochemical Properties
This compound is an imidazobenzodiazepine derivative with a molecular formula of C₁₈H₁₃ClFN₃O.[1][4][8][9] Its chemical structure features a hydroxyl group on the methyl substituent of the imidazole (B134444) ring of midazolam.[1][4] This modification significantly influences its physicochemical properties compared to the parent compound.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted through computational models and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃ClFN₃O | [1][4][8][9] |
| Molecular Weight | 341.77 g/mol | [1][4][8] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | 264-266 °C | [1][4] |
| Boiling Point (Predicted) | 540.6 ± 60.0 °C | [1][4] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [1][4] |
| pKa (Predicted) | 13.59 ± 0.10 | [1][4] |
| Solubility | DMF: 2 mg/mL; DMSO: 1 mg/mL | [1][3][4] |
| Storage Temperature | 2-8 °C | [1][4][9] |
Metabolic Pathway of this compound
The metabolism of midazolam to this compound and its subsequent elimination is a critical aspect of its pharmacology. The primary pathway involves two main phases of drug metabolism.
Phase I Metabolism: Hydroxylation
Midazolam undergoes extensive first-pass metabolism, primarily through oxidation. The hydroxylation of the methyl group at the 1'-position is the principal metabolic route, leading to the formation of this compound.[2][5][6] This reaction is almost exclusively catalyzed by the CYP3A subfamily of cytochrome P450 enzymes.[5][7] A minor metabolite, 4-hydroxymidazolam (B1200804), is also formed.[2][6]
Phase II Metabolism: Glucuronidation
Following its formation, this compound is further metabolized through Phase II conjugation, specifically glucuronidation, to facilitate its excretion.[5][7][10] This process involves the attachment of a glucuronic acid moiety to the hydroxyl group, forming this compound-O-glucuronide.[5][7][10] Additionally, N-glucuronidation at the imidazole nitrogen has also been identified.[7][10] The key enzymes responsible for the glucuronidation of this compound are UDP-glucuronosyltransferases (UGTs), with UGT1A4, UGT2B4, and UGT2B7 playing significant roles.[6][10]
Experimental Protocols for Characterization
The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. The most common analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
General Workflow for LC-MS/MS Quantification
A typical workflow for the analysis of this compound in plasma or microsomal incubations involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Methodological Steps
1. Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[11] The supernatant containing the analyte is then collected for analysis.
-
Solid-Phase Extraction (SPE): A more selective method that involves passing the sample through a solid-phase cartridge to which the analyte adsorbs.[12][13] Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.
2. Chromatographic Separation:
-
Column: A reversed-phase C18 or phenyl column is typically used for the separation of midazolam and its metabolites.[11][14]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[11][12]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[15]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.[12][15] This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard, which provides high selectivity and sensitivity.
-
Precursor-to-Product Ion Transition for this compound: m/z 342.1 → 203.0[12]
-
4. Stability Studies: The stability of this compound in biological samples under various conditions is crucial for accurate quantification.[12]
-
Freeze-Thaw Stability: Assessed by subjecting samples to multiple freeze-thaw cycles.[12][14]
-
Autosampler Stability: Determined by analyzing the processed samples after they have been kept in the autosampler for a specific period.[12][15]
-
Long-Term Stability: Evaluated by storing samples at low temperatures (e.g., -80 °C) for an extended duration.[12][13]
Conclusion
This compound, as the major active metabolite of midazolam, possesses distinct physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile. Its formation via CYP3A-mediated metabolism and subsequent elimination through glucuronidation are well-characterized pathways. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for its accurate quantification in biological matrices, which is fundamental for clinical and research applications. This guide provides a foundational understanding of these key characteristics for researchers and professionals in the field of drug development and pharmacology.
References
- 1. This compound CAS#: 59468-90-5 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 59468-90-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of this compound glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C18H13ClFN3O | CID 107917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1'-Hydroxy midazolam | 59468-90-5 | FH24050 | Biosynth [biosynth.com]
- 10. Metabolism of 1'- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of midazolam and 1-hydroxymidazolam from plasma by gas chromatography coupled to methane negative chemical ionization mass spectrometry after sublingual administration of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A fast and simple method for the simultaneous analysis of midazolam, 1-hydroxymidazolam, 4-hydroxymidazolam and 1-hydroxymidazolam glucuronide in human serum, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
An In-depth Technical Guide to the Synthesis and Purification of 1'-Hydroxymidazolam Standard
This guide provides a comprehensive overview of the synthesis and purification of 1'-hydroxymidazolam, a primary active metabolite of the sedative midazolam. Intended for researchers, scientists, and professionals in drug development, this document details both chemical and biosynthetic routes to obtain this critical standard for metabolic and pharmacokinetic studies. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the metabolic pathway and experimental workflows.
Introduction
This compound is the major metabolite of midazolam, a short-acting benzodiazepine. Its formation is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) and 3A5 enzymes in the liver.[1][2] As an active metabolite, the availability of pure this compound as a standard is essential for a wide range of studies, including drug metabolism, pharmacokinetics, and drug-drug interaction assays. This guide outlines two primary methodologies for its preparation: chemical synthesis and biotransformation.
Metabolic Pathway of Midazolam
Midazolam undergoes extensive phase I metabolism, predominantly through hydroxylation at the 1'-position of the methyl group on the imidazole (B134444) ring, yielding this compound. A minor metabolite, 4-hydroxymidazolam, is also formed. This compound is subsequently conjugated with glucuronic acid (phase II metabolism) to form this compound-O-glucuronide, which is then excreted.[2][3]
References
A Comparative Analysis of the Pharmacological Activity of 1'-Hydroxymidazolam and Midazolam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the pharmacological activity of midazolam and its primary active metabolite, 1'-hydroxymidazolam. The document is structured to offer an in-depth understanding for researchers, scientists, and professionals involved in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
Midazolam is a short-acting benzodiazepine (B76468) widely utilized for its sedative, anxiolytic, and amnestic properties. Its clinical efficacy is significantly influenced by its metabolic profile, primarily its conversion to this compound. This active metabolite contributes substantially to the overall pharmacological effect of the parent drug. A thorough understanding of the comparative pharmacology of these two compounds is therefore crucial for accurate pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose optimization, and the development of safer and more effective therapeutic strategies.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define and differentiate the pharmacological activity of midazolam and this compound.
Table 1: Comparative Receptor Binding Affinity at the Benzodiazepine Site of the GABA-A Receptor
| Compound | Affinity Constant (Ki) |
| Midazolam | 1.4 nmol/L[1] |
| This compound | 2.2 nmol/L[1] |
Table 2: Comparative In Vivo Potency (Sedative Effects)
| Compound | Median Effective Concentration (EC50) for EEG Effect | Median Effective Concentration (EC50) for Peak Saccadic Velocity |
| Midazolam | 77 ± 15 ng/mL[2] | 40 ± 7 ng/mL[2] |
| This compound | 98 ± 17 ng/mL[2] | 49 ± 10 ng/mL[2] |
Table 3: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Midazolam | This compound |
| Elimination Half-Life (t½) | ~1.5 - 3.5 hours | Shorter than midazolam[1] |
| Volume of Distribution (Vd) | Higher than this compound | Lower than midazolam[3] |
| Contribution to Sedative Effect | Parent drug | Contributes significantly, estimated to have about half the activity of the parent drug[1][4] |
Signaling Pathway and Metabolism
GABA-A Receptor Signaling Pathway
Both midazolam and this compound exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel. Their binding to the benzodiazepine site on the receptor enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent central nervous system depression.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic-pharmacodynamic modeling of the central nervous system effects of midazolam and its main metabolite alpha-hydroxymidazolam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Contribution of midazolam and its 1-hydroxy metabolite to preoperative sedation in children: a pharmacokinetic-pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1'-Hydroxymidazolam as a Key Biomarker for In Vivo CYP3A4 Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 3A4 (CYP3A4) enzyme is a critical component in the metabolism of approximately half of all clinically used drugs.[1] Its significant interindividual variability in expression and activity necessitates a reliable in vivo biomarker to predict drug-drug interactions (DDIs) and personalize drug therapy. Midazolam (MDZ), a short-acting benzodiazepine, is recognized by regulatory bodies like the FDA as a sensitive probe substrate for phenotyping CYP3A4 activity.[2][3] Upon administration, midazolam is primarily metabolized by CYP3A4 to its major active metabolite, 1'-hydroxymidazolam (1'-OH-MDZ).[4][5] The formation and subsequent clearance of 1'-OH-MDZ are directly linked to CYP3A4 function, making its measurement a robust indicator of in vivo CYP3A4 activity.[6] This technical guide provides a comprehensive overview of the use of this compound as a biomarker, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.
Metabolic Pathway of Midazolam
Midazolam undergoes extensive metabolism primarily in the liver and gut, catalyzed by CYP3A4 and to a lesser extent, CYP3A5.[5] The principal metabolic pathway involves the hydroxylation of midazolam at the 1'-position to form this compound.[5][7] A minor metabolite, 4-hydroxymidazolam (B1200804), is also formed.[2] this compound is pharmacologically active, contributing to the overall sedative effect of midazolam.[8][9] This primary metabolite is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), mainly UGT1A4, 2B4, and 2B7, to form this compound-glucuronide, which is then excreted in the urine.[7][10] The ratio of 1'-OH-MDZ to the parent drug in plasma is a sensitive index of CYP3A4 metabolic activity.
Midazolam Metabolic Pathway
Experimental Protocols
In Vivo CYP3A4 Phenotyping Study Design
A typical clinical study to assess CYP3A4 activity using midazolam involves the administration of a single oral or intravenous dose of midazolam to subjects.[11][12] Blood samples are collected at various time points to characterize the pharmacokinetic profiles of both midazolam and this compound.[12] To investigate drug-drug interactions, a baseline pharmacokinetic profile is established, followed by a treatment period with the investigational drug (potential inhibitor or inducer), and then a subsequent midazolam challenge to assess changes in its metabolism.
In Vivo DDI Study Workflow
Quantification of Midazolam and this compound in Plasma by LC-MS/MS
The simultaneous quantification of midazolam and this compound in plasma is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14][15]
1. Sample Preparation:
-
A small volume of plasma (e.g., 100 µL) is used for analysis.[15]
-
Protein precipitation is a common and efficient method for sample cleanup, often using acetonitrile.[15]
-
Alternatively, liquid-liquid extraction can be employed.[13][14]
-
An internal standard, such as a deuterated analog of midazolam (e.g., D5-midazolam), is added to the plasma sample before extraction to correct for variability.[15]
-
After extraction and centrifugation, the supernatant is evaporated and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[13]
2. Liquid Chromatography:
-
Reverse-phase chromatography is typically used, with a C8 or C18 column.[13][14]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed to separate the analytes.[14][15]
3. Mass Spectrometry:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[13]
-
Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[14] The precursor-to-product ion transitions monitored are specific for midazolam, this compound, and the internal standard.[16]
4. Method Validation:
-
The method should be validated for linearity, accuracy, precision, sensitivity (lower limit of quantitation), recovery, and matrix effects according to regulatory guidelines.[13][15]
Quantitative Data
The following tables summarize key pharmacokinetic parameters for midazolam and this compound from various studies. These values can vary depending on the study population and design.
Table 1: Pharmacokinetic Parameters of Midazolam and this compound in Healthy Adults
| Parameter | Midazolam | This compound | Reference |
| Elimination Half-life (t½) | 1.5 - 3.0 hours | ~1 hour | [7] |
| Volume of Distribution (Vd) | 1.7 ± 0.7 L/kg | Higher than Midazolam | [8][9] |
| Total Plasma Clearance (CL) | 24.4 ± 9.12 L/h | - | [17] |
Note: Values are presented as mean ± standard deviation where available.
Table 2: LC-MS/MS Method Performance for Quantification in Human Plasma
| Parameter | Midazolam | This compound | Reference |
| Linearity Range | 0.1 - 250 ng/mL | 0.1 - 250 ng/mL | [13][15] |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | [15] |
| Intra-day Precision (%RSD) | <15.0% | <15.0% | [13] |
| Inter-day Precision (%RSD) | <15.0% | <15.0% | [13] |
| Accuracy (%Bias) | within ±13% | within ±13% | [13] |
| Recovery | >90% | >90% | [15] |
Interpretation of Results: The Biomarker Relationship
The concentration of this compound, often expressed as a ratio to the parent drug (metabolic ratio), provides a direct measure of CYP3A4 activity.
-
CYP3A4 Inhibition: Co-administration of a CYP3A4 inhibitor will decrease the metabolism of midazolam, leading to a lower plasma concentration of this compound and a decreased metabolic ratio. The area under the plasma concentration-time curve (AUC) of midazolam will increase significantly. For instance, co-administration with the strong CYP3A4 inhibitor ketoconazole (B1673606) can increase the midazolam AUC by over 10-fold.[7]
-
CYP3A4 Induction: Conversely, a CYP3A4 inducer will enhance the metabolism of midazolam, resulting in higher plasma concentrations of this compound and an increased metabolic ratio. The AUC of midazolam will decrease.
-
Constitutive Activity: In the absence of interacting drugs, the baseline this compound levels and metabolic ratio reflect an individual's constitutive CYP3A4 activity, which can vary significantly among individuals due to genetic and environmental factors.[1][18]
References
- 1. ClinPGx [clinpgx.org]
- 2. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 4. An Open-Label Phase 1 Study to Determine the Effect of Lenvatinib on the Pharmacokinetics of Midazolam, a CYP3A4 Substrate, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Composite midazolam and 1′-OH midazolam population pharmacokinetic model for constitutive, inhibited and induced CYP3A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. Pharmacokinetics of midazolam and its main metabolite 1-hydroxymidazolam in intensive care patients | Semantic Scholar [semanticscholar.org]
- 10. Use of Developmental Midazolam and 1-Hydroxymidazolam Data with Pediatric Physiologically Based Modeling to Assess Cytochrome P450 3A4 and Uridine Diphosphate Glucuronosyl Transferase 2B4 Ontogeny In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of midazolam and its main metabolite 1-hydroxymidazolam in intensive care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vivo phenotyping for CYP3A by a single-point determination of midazolam plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of midazolam and this compound in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medpace.com [medpace.com]
- 15. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of common CYP3A4 and CYP3A5 variants on the pharmacokinetics of the cytochrome P450 3A phenotyping probe midazolam in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genotype-phenotype associations of cytochrome P450 3A4 and 3A5 polymorphism with midazolam clearance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of 1'-Hydroxymidazolam: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Metabolism, Distribution, and Elimination of the Primary Active Metabolite of Midazolam Across Diverse Patient Populations.
Introduction
Midazolam, a short-acting benzodiazepine, is extensively used in clinical practice for its sedative, anxiolytic, and amnestic properties. Its therapeutic effects are significantly influenced by its rapid and extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The principal active metabolite formed through this pathway is 1'-hydroxymidazolam, which exhibits pharmacological activity comparable to the parent drug and plays a crucial role in the overall clinical profile of midazolam. Understanding the pharmacokinetic variability of this compound in different patient populations is paramount for optimizing dosing strategies, ensuring efficacy, and minimizing the risk of adverse events.
This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its formation, distribution, and elimination in healthy adults, as well as in specific populations including pediatric and elderly patients, and individuals with hepatic or renal impairment. The document summarizes key quantitative pharmacokinetic parameters, details common experimental protocols for its quantification, and provides visual representations of its metabolic pathway and analytical workflows.
Metabolic Pathway of Midazolam to this compound and its Subsequent Glucuronidation
Midazolam is primarily metabolized in the liver and small intestine by CYP3A4 to this compound.[1] This active metabolite is then further metabolized, mainly through glucuronidation, to form this compound glucuronide, an inactive and water-soluble compound that is readily excreted by the kidneys.[2]
Pharmacokinetics in Different Patient Populations
The pharmacokinetic profile of this compound can be significantly altered by factors such as age, organ function, and co-administered medications. The following sections and tables summarize the available quantitative data across various patient populations.
Healthy Adults
In healthy adult subjects, this compound is rapidly formed and eliminated. A population pharmacokinetic model estimated the clearance of this compound to be approximately 196.8 L/h, with a central volume of distribution of 175.6 L.[3]
| Pharmacokinetic Parameter | Value | Reference |
| Clearance (CL) | 196.8 L/h | [3] |
| Volume of Distribution (Vd) | 175.6 L | [3] |
| Half-life (t½) | Data not available | |
| Peak Plasma Concentration (Cmax) | Data not available | |
| Area Under the Curve (AUC) | Data not available |
Pediatric Patients
Pharmacokinetic studies in children have shown high inter-individual variability. One study in pediatric patients aged 1 to 17 years did not find a significant effect of age or gender on the pharmacokinetics of midazolam and this compound when accounting for body weight.[1] However, clearance of many drugs metabolized by the liver is generally increased in children (2 to 11 years) compared to adults.[2]
| Pharmacokinetic Parameter | Value | Patient Population | Reference |
| Clearance (CL) | No significant age-related difference (2-17 years) | Pediatric (2-17 years) | [2] |
| Volume of Distribution (Vd) | V1 increases as age decreases | Pediatric (2-17 years) | [2] |
| Half-life (t½) | Data not available | ||
| Peak Plasma Concentration (Cmax) | Data not available | ||
| Area Under the Curve (AUC) | Data not available |
Elderly Patients
While the pharmacokinetics of midazolam are known to be altered in the elderly, with a prolonged half-life and decreased clearance, specific quantitative data for this compound in this population is limited.[4][5] One study found no significant age-dependent differences in the disposition of midazolam between young and elderly patients, suggesting that the increased sensitivity to midazolam in the elderly may be due to pharmacodynamic rather than pharmacokinetic changes.[6]
| Pharmacokinetic Parameter | Value | Reference |
| Clearance (CL) | Data not available | |
| Volume of Distribution (Vd) | Data not available | |
| Half-life (t½) | Data not available | |
| Peak Plasma Concentration (Cmax) | Data not available | |
| Area Under the Curve (AUC) | Data not available |
Patients with Hepatic Impairment
In patients with liver cirrhosis, the metabolism of midazolam is significantly impaired, leading to decreased clearance and a prolonged half-life of the parent drug.[4] While this directly impacts the formation of this compound, specific pharmacokinetic parameters for the metabolite in this population are not well-documented. A physiologically based pharmacokinetic (PBPK) modeling study predicted a decrease in the metabolic ratio of this compound-O-glucuronide to this compound, indicating reduced UGT activity in patients with liver cirrhosis.[7]
| Pharmacokinetic Parameter | Value | Reference |
| Clearance (CL) | Data not available | |
| Volume of Distribution (Vd) | Data not available | |
| Half-life (t½) | Data not available | |
| Peak Plasma Concentration (Cmax) | Data not available | |
| Area Under the Curve (AUC) | Data not available |
Patients with Renal Impairment
Patients with renal impairment may experience longer elimination half-lives for midazolam and its metabolites.[4] The accumulation of this compound glucuronide has been observed in patients with renal failure, which can contribute to prolonged sedation.[4]
| Pharmacokinetic Parameter | Value | Reference |
| Clearance (CL) | Data not available | |
| Volume of Distribution (Vd) | Data not available | |
| Half-life (t½) | Prolonged | [4] |
| Peak Plasma Concentration (Cmax) | Data not available | |
| Area Under the Curve (AUC) | Increased (for the glucuronide conjugate) | [4] |
Experimental Protocols
The quantification of this compound in biological matrices, typically plasma, is most commonly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.
LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is a synthesis of methodologies reported in the literature.[6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Conclusion
The pharmacokinetics of this compound are complex and subject to significant variability due to a range of intrinsic and extrinsic factors. While our understanding of its disposition in healthy adults and, to some extent, in pediatric and critically ill patients has advanced, there remains a notable gap in the literature regarding its quantitative pharmacokinetic profile in the elderly and in patients with hepatic impairment. Further research in these specific populations is crucial for the development of evidence-based dosing guidelines for midazolam, ultimately leading to improved therapeutic outcomes and enhanced patient safety. The detailed experimental protocols and analytical workflows provided in this guide are intended to support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Age and Sex on the Pharmacokinetics of Midazolam and the Depth of Sedation in Pediatric Patients Undergoing Minor Surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composite midazolam and 1′-OH midazolam population pharmacokinetic model for constitutive, inhibited and induced CYP3A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. The effect of age on the pharmacokinetics and pharmacodynamics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically Based Pharmacokinetic Modeling to Predict the Impact of Liver Cirrhosis on Glucuronidation via UGT1A4 and UGT2B7/2B4-A Case Study with Midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age and nature of operation influence the pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Glucuronidation Pathway of 1'-Hydroxymidazolam in the Liver
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucuronidation of 1'-hydroxymidazolam, the primary active metabolite of midazolam, within the human liver. The document details the enzymatic pathways, kinetic parameters, and experimental protocols relevant to the study of this critical phase II metabolic reaction.
Introduction to this compound Glucuronidation
Midazolam, a short-acting benzodiazepine, is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) subfamily, to its major active metabolite, this compound.[1][2] This metabolite, which is equipotent to its parent compound, subsequently undergoes phase II metabolism, predominantly through glucuronidation, to facilitate its renal excretion.[1][2] This process involves the covalent addition of a glucuronic acid moiety to the this compound molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
Hepatic glucuronidation of this compound results in the formation of two distinct glucuronide conjugates: an O-glucuronide and a quaternary N-glucuronide.[1] The formation of the N-glucuronide occurs at the N-2 position of the imidazole (B134444) ring.[1][2] Understanding the specifics of this metabolic pathway, including the UGT isoforms involved and their kinetic properties, is crucial for predicting drug-drug interactions and assessing metabolic clearance in various populations.
Enzymatic Pathways and Key UGT Isoforms
The glucuronidation of this compound is a multi-enzyme process, with specific UGT isoforms responsible for the formation of the O- and N-glucuronides.
These findings have been consistently demonstrated through studies utilizing human liver microsomes (HLMs) and recombinant human UGTs.[1][3] Further confirmation comes from selective inhibition studies, where hecogenin (B1673031) (a UGT1A4 inhibitor) selectively inhibits N-glucuronidation, and diclofenac (B195802) (a potent UGT2B7 inhibitor) has a greater inhibitory effect on O-glucuronidation.[1]
Quantitative Data: Kinetic Parameters
The kinetics of this compound glucuronidation in human liver microsomes have been characterized, revealing autoactivation kinetics.[1][2] The key kinetic parameters for the formation of both O- and N-glucuronides are summarized in the table below.
| Metabolite | Apparent S50 (μM) | Apparent Vmax (pmol/mg/min) | Hill Coefficient (n) |
| This compound O-glucuronide | 43 | 363 | 1.2 - 1.5 |
| This compound N-glucuronide | 18 | 21 | 1.2 - 1.5 |
Data sourced from studies on human liver microsomes.[1][2]
Experimental Protocols
The characterization of the this compound glucuronidation pathway relies on a series of well-defined in vitro experiments. Below are detailed methodologies for key experiments.
Glucuronidation Assay using Human Liver Microsomes (HLMs)
This protocol describes a typical incubation for assessing the formation of this compound glucuronides.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Formic acid
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and pooled HLMs.
-
Pre-incubation with Alamethicin: Add alamethicin to the mixture to permeabilize the microsomal membrane, allowing UDPGA access to the UGT active sites. Incubate on ice for 15 minutes.
-
Initiate the Reaction: Add this compound to the incubation mixture and pre-warm at 37°C for 3-5 minutes.
-
Start the Glucuronidation: Initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
UGT Isoform Phenotyping with Recombinant Enzymes
This protocol is used to identify the specific UGT enzymes responsible for metabolizing this compound.
Materials:
-
Recombinant human UGT enzymes (e.g., UGT1A4, UGT2B4, UGT2B7 expressed in a suitable system)
-
Same reagents as in the HLM assay.
Procedure:
-
Follow the same procedure as the HLM glucuronidation assay, but substitute the pooled HLMs with individual recombinant UGT enzymes.
-
Run parallel incubations for each UGT isoform being tested.
-
Analyze the formation of this compound O- and N-glucuronides for each recombinant enzyme to determine their respective catalytic activities.
LC-MS/MS Analysis of Glucuronide Metabolites
This method provides a sensitive and selective means of quantifying this compound and its glucuronide conjugates.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 analytical column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to separate the parent drug and its metabolites.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
This compound: m/z 342.1 → 203.0[6]
-
Glucuronide conjugates will have a precursor ion corresponding to the addition of the glucuronic acid moiety (176 Da).
-
Quantification:
-
Standard curves are generated using authentic standards of this compound. Since authentic glucuronide standards may not be commercially available, quantification can be achieved by treating samples with β-glucuronidase to hydrolyze the glucuronides back to this compound and measuring the increase in its concentration.[6]
Visualizations
Signaling Pathway Diagram
Caption: Metabolic pathway of midazolam to this compound and its subsequent glucuronidation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying this compound glucuronidation in vitro.
References
- 1. Characterization of this compound glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of 1'- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 1′- and 4-Hydroxymidazolam by Glucuronide Conjugation Is Largely Mediated by UDP-Glucuronosyltransferases 1A4, 2B4, and 2B7 | CoLab [colab.ws]
- 5. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 1'-hydroxymidazolam in Human Plasma by LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 1'-hydroxymidazolam, the primary active metabolite of midazolam, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this document summarizes the performance characteristics of the method, including linearity, precision, accuracy, and the lower limit of quantification (LLOQ).
Introduction
Midazolam is a short-acting benzodiazepine (B76468) widely used for anesthesia, sedation, and managing seizures.[1] It is extensively metabolized in the liver and intestine by cytochrome P450 3A (CYP3A) enzymes to its major active metabolite, this compound.[2][3] This metabolite is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT1A4, UGT2B4, and UGT2B7, before being excreted in the urine.[4][5] Accurate quantification of this compound in human plasma is essential for evaluating CYP3A activity and understanding the pharmacokinetics of midazolam.[6] LC-MS/MS offers high sensitivity and specificity for this purpose.[7]
Metabolic Pathway of Midazolam
Midazolam is first hydroxylated by CYP3A enzymes to form this compound and, to a lesser extent, 4-hydroxymidazolam (B1200804). This compound then undergoes glucuronidation, a phase II metabolic reaction, to form this compound-O-glucuronide and a quaternary N-glucuronide, which are then excreted.[4][5][8]
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis.
Sample Preparation
Three common methods for extracting this compound from human plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation (PPT) [9]
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 5000 rpm for 10 minutes to precipitate proteins.[9]
-
Transfer the supernatant to a clean tube and dilute 1:1 with water containing the internal standard.[9]
-
Inject the final solution into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) [6][7][10]
-
To 100 µL of human plasma, add an appropriate amount of internal standard.
-
Alkalinize the sample to pH 9.5.[10]
-
Add 1 mL of extraction solvent (e.g., diethyl ether-2-propanol (98:2, v/v) or tert-butyl methyl ether/dichloromethane (75:25, v/v)).[10][11]
-
Vortex for 1 minute and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[12]
-
Inject an aliquot into the LC-MS/MS system.[12]
Protocol 3: Solid-Phase Extraction (SPE) [12][13]
-
Condition an SPE cartridge (e.g., Waters Oasis HLB) with 200 µL of methanol (B129727) followed by 200 µL of water.[13]
-
Equilibrate the cartridge with 200 µL of water containing 1% formic acid.[13]
-
Load 50 µL of plasma sample and 50 µL of internal standard solution.[13]
-
Wash the cartridge with 2 x 1 mL of 0.01 M ammonium (B1175870) acetate (B1210297).[12]
-
Elute the analytes with an appropriate solvent (e.g., methanol or 0.2 M ammonium acetate in methanol).[12]
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
The general workflow for the analysis of this compound in human plasma is depicted below.
Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kinetex C18 (2.6 µm, 2 x 50 mm)[13] | C8 column (5 µm, 2.0 x 50 mm)[14] | Purospher RP 18-e[6] |
| Mobile Phase A | 0.1% Acetic Acid in Water[13] | 0.1% Formic Acid in Water[14] | 5 mM Ammonium Acetate[7] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile[13] | 0.1% Formic Acid in Methanol[14] | Methanol[7] |
| Gradient | Gradient from 5% to 95% B[13][14] | Isocratic or Gradient[7] | Not Specified |
| Flow Rate | 0.3 mL/min[13] | Not Specified | 0.25 mL/min[7] |
| Injection Volume | 5 µL[14] | Not Specified | Not Specified |
| Run Time | 5 min[13] | 3.0 min[14] | 4.3 min[7] |
Mass Spectrometry Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[14] |
| Precursor Ion (m/z) | 342.1[13] |
| Product Ion (m/z) | 203.0[13] |
| Internal Standard | 2H4-midazolam, triazolam, or this compound-[13C3][7][9][13] |
| IS Precursor Ion (m/z) | 330.2 (for 2H4-midazolam)[13] |
| IS Product Ion (m/z) | 295.3 (for 2H4-midazolam)[13] |
Quantitative Data Summary
The performance of the LC-MS/MS method for this compound has been validated in several studies. A summary of the quantitative data is presented below.
| Parameter | Value Range | Reference |
| Linearity Range (ng/mL) | 0.1 - 250 | [7] |
| 0.5 - 1000 | [13] | |
| 10 - 1000 | [9] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | [7] |
| 0.5 | [13][14] | |
| 2 | [11] | |
| Intra-day Precision (%RSD) | < 15.0% | [7] |
| 2.84 - 15.0% | [13] | |
| < 5% | [9] | |
| Inter-day Precision (%RSD) | < 15.0% | [7] |
| 4.51 - 14.1% | [13] | |
| < 5% | [9] | |
| Intra-day Accuracy (%Bias) | ± 13% | [7] |
| 99.3 - 107% | [13] | |
| Within 15% | [9] | |
| Inter-day Accuracy (%Bias) | ± 13% | [7] |
| 94.3 - 100% | [13] | |
| Within 15% | [9] | |
| Recovery (%) | ~80% | [6] |
| 84.6 - 86.4% | [11] | |
| >94.2% | [14] |
Stability
Stability of this compound in plasma has been demonstrated under various conditions. Samples are generally stable for at least 24 hours at room temperature in the autosampler after extraction and for at least 6 months when stored at -80 °C.[13] They are also stable through at least three freeze-thaw cycles.[14]
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation and instrument parameters, along with the summarized validation data, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method is well-suited for high-throughput analysis in pharmacokinetic and drug metabolism studies.
References
- 1. Determination of midazolam and its alpha-hydroxy metabolite in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of 1'- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly sensitive LC-MS-MS assay for analysis of midazolam and its major metabolite in human plasma: applications to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of midazolam and this compound in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Sensitive and specific determination of midazolam and 1-hydroxymidazolam in human serum by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and simultaneous measurement of midazolam, this compound and digoxin by liquid chromatography/tandem mass spectrometry: application to an in vivo study to simultaneously measure P-glycoprotein and cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medpace.com [medpace.com]
HPLC-UV protocol for the determination of 1'-hydroxymidazolam
An HPLC-UV based method provides a reliable and accessible approach for the quantification of 1'-hydroxymidazolam, the primary active metabolite of midazolam. This application note details a validated protocol for its determination in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring.
The methodology is based on liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column with ultraviolet (UV) detection. This approach offers sufficient sensitivity and selectivity for typical concentration ranges found in clinical samples.
Experimental Protocol
This protocol is adapted from established methods for the determination of this compound and its parent compound, midazolam.[1][2][3]
Materials and Reagents
-
Standards: this compound, Midazolam, and a suitable internal standard (IS) such as lorazepam[4] or climazolam[3].
-
Solvents: HPLC-grade acetonitrile, methanol (B129727), chloroform (B151607), and n-hexane.
-
Reagents: Sodium phosphate (B84403) (monobasic and dibasic), perchloric acid, and HPLC-grade water.
-
Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the key instrumental parameters.
| Parameter | Condition |
| HPLC Column | C18 STR ODS-II (5 µm, 150 mm x 4.6 mm i.d.)[1] or equivalent |
| Mobile Phase | 0.02 M Phosphate Buffer (pH 4.6) : Perchloric Acid (60%) : Acetonitrile (57.9 : 0.1 : 42, v/v/v)[1][5] |
| Flow Rate | 0.6 mL/min[1][5] |
| Injection Volume | 50 µL |
| Column Temperature | Ambient or controlled at 45 °C[2] |
| UV Wavelength | 254 nm[1][5] (alternatively 220 nm[3][6] or 245 nm[2]) |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, midazolam, and the internal standard in methanol. These solutions are stable for at least 6 months when stored at -20 °C.[7]
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working solutions into drug-free human plasma to prepare a series of calibration standards and at least three levels of QC samples (low, medium, high).
Sample Preparation (Liquid-Liquid Extraction)
-
Transfer 1-2 mL of plasma sample (calibration standard, QC, or unknown) into a glass centrifuge tube.[1]
-
Add the internal standard solution.
-
Add 3-4 mL of the extraction solvent, for example, a mixture of chloroform and n-hexane (30:70, v/v).[1]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex briefly and inject the solution into the HPLC system.
Method Validation Data
The performance of HPLC-UV methods for this compound determination has been validated across several studies. The following table summarizes key quantitative parameters from published protocols.
| Analyte | Linearity Range (ng/mL) | Correlation (r) | LOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) | Reference |
| 1'-OH-Midazolam | 0.3 - 100 | > 0.998 | 0.5 | < 8.5 | < 6.1 | 78 - 85 | [1] |
| 1'-OH-Midazolam | 5 - 1000 | Linear | 4 (LOD) | < 14 | < 14 | - | [2] |
| 1'-OH-Midazolam | 12.5 - 800 | > 0.999 | 12.5 | 1.8 - 6.5 | 4.1 - 8.8 | > 70 | [3] |
| 1'-OH-Midazolam | 10 - 500 | > 0.999 | 10 | < 11 | < 11 | 95 - 106 (Accuracy) | [4] |
Results and Discussion
The described method effectively separates this compound from its parent compound, midazolam, and endogenous plasma components. The use of liquid-liquid extraction provides a clean sample extract, minimizing matrix interference and prolonging column life.
The validation data demonstrates good linearity over a wide concentration range, suitable for clinical applications.[1][2][3][4] The limit of quantification (LOQ) is sensitive enough for pharmacokinetic studies following therapeutic doses of midazolam.[1] Precision and accuracy values are well within the accepted limits for bioanalytical methods, typically ±15%.[3][4]
Conclusion
The detailed HPLC-UV protocol is a robust, reliable, and cost-effective method for the quantitative determination of this compound in human plasma. The method has been thoroughly validated and is suitable for implementation in research and clinical laboratories for applications such as pharmacokinetic analysis and drug metabolism studies.
References
- 1. Sensitive determination of midazolam and this compound in plasma by liquid-liquid extraction and column-switching liquid chromatography with ultraviolet absorbance detection and its application for measuring CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of midazolam and its alpha-hydroxy metabolite in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement by HPLC of midazolam and its major metabolite, 1-hydroxymidazolam in plasma of very premature neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a new HPLC method for determination of midazolam and its metabolites: application to determine its pharmacokinetics in human and measure hepatic CYP3A activity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a HPLC method for quantification of midazolam in rat plasma: Application during a Maytenus ilicifolia-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for the Quantification of 1'-hydroxymidazolam in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the isolation and purification of 1'-hydroxymidazolam, the primary active metabolite of midazolam, from human urine samples. Due to extensive glucuronidation of this compound in vivo, an enzymatic hydrolysis step is incorporated prior to extraction to ensure accurate quantification of the total metabolite concentration. The described method utilizes a mixed-mode SPE sorbent, providing a clean extract suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for high-throughput applications, offering excellent recovery and reproducibility.
Introduction
Midazolam is a short-acting benzodiazepine (B76468) commonly used for anesthesia, sedation, and seizure control. Its major metabolite, this compound, also exhibits pharmacological activity and is rapidly conjugated with glucuronic acid before excretion in the urine.[1] Therefore, accurate monitoring of midazolam's metabolic profile requires the quantification of both the free and conjugated forms of this compound. Solid-phase extraction is a preferred sample preparation technique as it effectively removes matrix interferences from complex biological fluids like urine, leading to enhanced analytical sensitivity and prolonged instrument uptime.[2] This document provides a detailed protocol for the SPE of total this compound from urine, including pre-treatment with β-glucuronidase.
Experimental Protocols
Sample Pre-treatment: Enzymatic Hydrolysis
To quantify the total this compound concentration, enzymatic hydrolysis of the glucuronide conjugate is necessary.
-
Procedure:
-
To 200 µL of urine sample in a 96-well plate, add 20 µL of an internal standard solution (e.g., 250 ng/mL deuterated this compound).[3]
-
Add 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase (e.g., from Patella vulgata at a concentration of approximately 85k units/mL, with 10 µL of enzyme per mL of buffer).[3]
-
Incubate the plate at 50°C for 1 hour.[3]
-
After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid (H3PO4).[3]
-
Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange (MCX) SPE plate, which combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.[3] The water-wettable nature of the sorbent allows for the elimination of conditioning and equilibration steps, streamlining the workflow.[3]
-
SPE Sorbent: Waters Oasis MCX µElution Plate[3]
-
Procedure:
-
Load: Directly load the pre-treated and quenched sample onto the SPE plate. Apply a vacuum to draw the sample through the sorbent bed.[3]
-
Wash 1: Wash the sorbent with 200 µL of 0.02 N HCl.[3]
-
Wash 2: Wash the sorbent with 200 µL of 20% methanol.[3]
-
Dry: Dry the plate under high vacuum for approximately 30 seconds.[3]
-
Elute: Elute the analyte with two aliquots of 25 µL of a solution composed of 60:40 acetonitrile:methanol containing 5% strong ammonia (B1221849) solution.[3]
-
Post-Elution: Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) prior to LC-MS/MS analysis.[3]
-
Quantitative Data Summary
The following tables summarize the performance characteristics of methods utilizing SPE for the analysis of this compound and other benzodiazepines.
Table 1: Method Performance and Linearity
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| This compound | 0.5 | 1000 | 0.5 - 1000 | [1] |
| This compound | 0.5 | 500 | 0.5 - 500 | [3] |
Table 2: Recovery and Precision
| Analyte | Mean Extraction Recovery (%) | Precision (%CV) | Reference |
| This compound | 91 (average for a panel) | < 10 | [3] |
| This compound | 97.9 ± 4.05 (at 20 ng/mL) | < 15 | [1] |
| This compound | 106 ± 3.91 (at 800 ng/mL) | < 15 | [1] |
Note: Data from reference[1] was generated using plasma samples but employs a similar Oasis HLB µ-Elution SPE methodology, providing relevant performance indicators.
Visualizations
Experimental Workflow
The overall workflow from sample collection to final analysis is depicted below.
Caption: Workflow for this compound analysis.
SPE Protocol Logic
The logical steps involved in the solid-phase extraction process are detailed in the following diagram.
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of 1'-hydroxymidazolam in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive liquid-liquid extraction (LLE) protocol for the efficient recovery of 1'-hydroxymidazolam, the primary active metabolite of midazolam, from human serum. The method is optimized for high recovery and reproducibility, making it suitable for pharmacokinetic and drug metabolism studies. Subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification. This document provides a step-by-step experimental procedure, quantitative performance data, and visual workflows to aid in successful implementation.
Introduction
Midazolam is a short-acting benzodiazepine (B76468) widely used in clinical settings for anesthesia and sedation. Its metabolism is primarily mediated by the cytochrome P450 3A (CYP3A) enzyme system, leading to the formation of this compound. The concentration of this metabolite in serum is a critical parameter in assessing drug metabolism and CYP3A activity. Accurate quantification necessitates a robust and reliable sample preparation method to isolate the analyte from the complex serum matrix. Liquid-liquid extraction is a widely employed technique that offers a balance of simplicity, cost-effectiveness, and high analyte recovery. This protocol provides a detailed methodology for the LLE of this compound from serum.
Quantitative Performance Data
The following tables summarize the quantitative data from various validated methods for the analysis of this compound in human plasma or serum. These methods often include the parent drug, midazolam.
Table 1: Extraction Recovery and Matrix Effect
| Analyte | Extraction Method | Extraction Solvent | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | LLE | Diethyl ether | 86 | Not Reported | [1] |
| This compound | LLE | Chloroform-hexane (30:70, v/v) | 78-85 | Not Reported | [2][3] |
| This compound | LLE | tert-butyl methyl ether/dichloromethane (B109758) (75:25, v/v) | 84.6-86.4 | Not Reported | [4] |
| This compound | Supported Liquid Extraction (SLE) | Ethyl acetate | 94.5-98.3 | >75.4 | [5][6] |
| This compound | Protein Precipitation | Acetonitrile | >90 | Not Reported | [7] |
| This compound | Solid Phase Extraction (SPE) | Not Applicable | Not Reported | Not Reported | [8] |
Table 2: Linearity and Limit of Quantification (LOQ)
| Analyte | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | LC-UV | 0.3-100 | 0.5 | [2] |
| This compound | LC-MS/MS | 0.5-1000 | 0.5 | [8] |
| This compound | LC-MS/MS | 0.1-250 | 0.1 | [7] |
| This compound | LC-MS/MS | 0.1-100 | 0.1 | [9] |
| This compound | LC-MS/MS | 2-400 | 2 | [4] |
| This compound | UHPLC-MS/MS | 5-1500 µg/L | 5 µg/L | [10][11] |
Experimental Protocol: Liquid-Liquid Extraction of this compound from Serum
This protocol is a representative method synthesized from established procedures.[2][4][9]
1. Materials and Reagents
-
Human serum samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Extraction Solvent: Diethyl ether or a mixture of tert-butyl methyl ether and dichloromethane (75:25, v/v)
-
Reconstitution Solvent: Mobile phase or a suitable mixture (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Sample Preparation Workflow
Caption: Liquid-Liquid Extraction Workflow for this compound.
3. Step-by-Step Procedure
-
Sample Thawing: Allow frozen serum samples, calibration standards, and quality control samples to thaw completely at room temperature.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the serum sample.
-
Buffering: Add 100 µL of 0.1 M phosphate buffer (pH 7.4) to the serum sample. The buffer helps to maintain a consistent pH for efficient partitioning.
-
Internal Standard Addition: Spike the mixture with an appropriate volume of the internal standard solution.
-
Vortexing: Vortex the tube for 30 seconds to ensure thorough mixing.
-
Addition of Extraction Solvent: Add 1 mL of the chosen extraction solvent (e.g., diethyl ether).
-
Extraction: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Transfer of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding any disturbance of the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
Factors Influencing LLE Efficiency
The efficiency of the liquid-liquid extraction process is dependent on several key parameters. The following diagram illustrates the logical relationships between these factors.
Caption: Key Factors Influencing LLE Efficiency.
Conclusion
This application note provides a detailed and robust liquid-liquid extraction protocol for the determination of this compound in human serum. The presented method, along with the summarized quantitative data, offers a solid foundation for researchers and scientists in the field of drug development and clinical pharmacology. The provided workflows are intended to facilitate a clear understanding and successful implementation of the protocol. For optimal results, it is recommended to perform a full method validation according to the relevant regulatory guidelines.
References
- 1. Determination of midazolam and its unconjugated 1-hydroxy metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive determination of midazolam and this compound in plasma by liquid-liquid extraction and column-switching liquid chromatography with ultraviolet absorbance detection and its application for measuring CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and simultaneous measurement of midazolam, this compound and digoxin by liquid chromatography/tandem mass spectrometry: application to an in vivo study to simultaneously measure P-glycoprotein and cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a method using supported liquid extraction for the simultaneous determination of midazolam and 1'-hydroxy-midazolam in human plasma by liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly sensitive LC-MS-MS assay for analysis of midazolam and its major metabolite in human plasma: applications to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
Application Note: Enzymatic Hydrolysis of 1'-Hydroxymidazolam Glucuronide for Accurate Quantification by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Midazolam, a short-acting benzodiazepine (B76468), is extensively metabolized in the body, primarily by cytochrome P450 3A (CYP3A) enzymes, into active metabolites such as 1'-hydroxymidazolam. This metabolite is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form this compound glucuronide, a more water-soluble compound that is readily excreted in urine.[1][2][3] In pharmacokinetic, pharmacodynamic, and toxicological studies, measuring the total concentration of this compound (both the free form and the glucuronide conjugate) is often necessary for a complete understanding of midazolam's disposition.
Since authentic standards for glucuronide conjugates are often not commercially available, a common and reliable laboratory practice is to use enzymatic hydrolysis to cleave the glucuronic acid moiety from the conjugate.[4] This process, typically employing the β-glucuronidase enzyme, converts the this compound glucuronide back to this compound, allowing for the quantification of the total metabolite concentration using a single analytical standard and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
This application note provides detailed protocols and guidance for the enzymatic hydrolysis of this compound glucuronide in biological matrices such as plasma and urine.
Metabolic Pathway of Midazolam
The metabolic conversion of midazolam involves a two-phase process. Phase I is characterized by oxidation, and Phase II involves conjugation for excretion.
Caption: Metabolic pathway of Midazolam to this compound Glucuronide.
Experimental Protocols
The efficiency of enzymatic hydrolysis is critically dependent on several factors, including the source of the β-glucuronidase, pH, temperature, and incubation time.[5] We present two common protocols: a traditional overnight incubation and a rapid method using a modern recombinant enzyme.
General Experimental Workflow
The overall process involves enzymatic treatment of the sample followed by extraction and analysis.
Caption: General workflow for enzymatic hydrolysis and sample analysis.
Protocol 1: Traditional Hydrolysis with E. coli β-Glucuronidase
This method is robust and widely cited, though it requires a longer incubation period.
Materials:
-
Plasma/Urine Sample
-
β-Glucuronidase from E. coli (e.g., Sigma-Aldrich, Type IX-A)
-
0.5 M Potassium Phosphate (B84403) Buffer (KH₂PO₄), pH 6.8
-
Internal Standard (IS) solution (e.g., D4-Midazolam)
-
0.1 M Sodium Hydroxide (NaOH)
-
Heating block or water bath at 37°C
-
Vortex mixer and centrifuge
Procedure:
-
Pipette 100 µL of the plasma or urine sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 25 µL of diluted β-glucuronidase (approximately 400-500 units) prepared in 0.5 M phosphate buffer.[4]
-
Gently vortex the mixture.
-
Incubate the sample at 37°C for 17-18 hours to ensure complete hydrolysis.[4] The optimal time should be determined via a time-course experiment, as hydrolysis gradually increases and reaches a maximum.[4]
-
After incubation, terminate the reaction by adding 15 µL of 0.1 M NaOH.[4]
-
Centrifuge the sample at high speed (e.g., 13,200 rpm) for 5 minutes to pellet any precipitate.[4]
-
The resulting supernatant is now ready for sample cleanup (e.g., Solid Phase Extraction or Protein Precipitation) prior to LC-MS/MS analysis.
Protocol 2: Rapid Hydrolysis with Recombinant β-Glucuronidase
Newer recombinant enzymes offer significantly faster hydrolysis times, often at room temperature, which can greatly improve sample throughput.
Materials:
-
Plasma/Urine Sample
-
Recombinant β-Glucuronidase (e.g., Kura Biotech B-One®, IMCSzyme® RT)
-
Internal Standard (IS) solution
-
Vortex mixer
Procedure:
-
Pipette 50 µL of the urine or plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add the recombinant β-glucuronidase solution according to the manufacturer's instructions (e.g., a 1:1 ratio of enzyme solution to sample).[6]
-
Gently vortex the mixture.
-
Incubate at room temperature for as little as 3-15 minutes.[7] Some recombinant enzymes can achieve nearly complete hydrolysis of benzodiazepine glucuronides in 5 minutes at room temperature.[8]
-
The reaction is typically stopped by the addition of organic solvent during the subsequent protein precipitation or SPE step. No separate quenching step with a base is required.
-
The sample is now ready for immediate sample cleanup and LC-MS/MS analysis.
Data Presentation
Effective hydrolysis requires careful optimization of conditions. The choice of enzyme is a critical factor.
Table 1: Comparison of β-Glucuronidase Enzyme Sources and Conditions
| Enzyme Source | Typical Optimal pH | Typical Optimal Temp. | Incubation Time | Notes |
| Escherichia coli | 6.5 - 7.5[9][10] | 37°C[10] | 90 min to 18 hours[4][10] | Most effective for many drug glucuronides due to its broad optimal pH range.[10] |
| Patella vulgata (Limpet) | 3.8 - 5.0[10] | 60 - 65°C[10] | 30 min to hours | Effective for a broad range of compounds, but optimal at acidic pH. |
| Bovine Liver | 5.0 - 5.5[10] | 45°C[10] | > 90 minutes[10] | |
| Recombinant (e.g., B-One®) | ~6.8 - 7.4[7] | Room Temp. to 55°C[7][8] | < 15 minutes[7] | Offers very fast hydrolysis at room temperature, increasing efficiency.[6][7] |
Table 2: Example LC-MS/MS Performance Characteristics
The following data represents typical performance for a validated assay measuring midazolam and its metabolites after sample processing.
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Midazolam | 0.5 - 1,000 | 1.80 - 12.4 | 2.27 - 15.0 | 94.7 - 104 |
| This compound | 0.5 - 1,000 | 2.59 - 11.2 | 2.84 - 15.0 | 99.3 - 107 |
Data compiled from a validated method for pediatric plasma samples.[4]
Optimization and Troubleshooting
To ensure accurate and reproducible results, the hydrolysis step must be optimized and validated.
Key Optimization Parameters
Caption: Critical parameters for optimizing enzymatic hydrolysis.
-
Enzyme Source: As shown in Table 1, different enzymes have different optimal conditions. Recombinant enzymes are often purer and more efficient.[9] It is recommended to screen several enzymes to find the most effective one for your specific matrix and analyte.[9]
-
pH: The pH of the reaction buffer is one of the most significant factors affecting enzyme activity. The optimal pH must be maintained for efficient hydrolysis.
-
Temperature: Most enzymes have an optimal temperature range (e.g., 37°C or 55-65°C).[9] Some modern enzymes work efficiently at room temperature.[8]
-
Incubation Time: A time-course experiment should be performed to determine the minimum time required for maximum hydrolysis, preventing analyte degradation from prolonged incubation.[9]
-
Enzyme Concentration: The amount of enzyme must be sufficient to completely hydrolyze the glucuronide within the desired timeframe.[9] This is especially important at high analyte concentrations, where insufficient enzyme can lead to under-quantification.[3]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis / Low Recovery | - Suboptimal pH or temperature.[9]- Insufficient enzyme concentration or incubation time.[9]- Inefficient enzyme source for the specific glucuronide.[1] | - Verify buffer pH and incubation temperature.[9]- Perform a time-course and enzyme concentration-response experiment.[9]- Test a different β-glucuronidase source (e.g., recombinant). |
| Poor Reproducibility | - Inconsistent incubation conditions (time, temp).- Matrix effects from the biological sample inhibiting the enzyme. | - Strictly control all incubation parameters.- Ensure adequate sample cleanup; consider a more rigorous extraction method. |
| Analyte Degradation | - Prolonged incubation at high temperatures.- pH instability. | - Reduce incubation time by using a more efficient enzyme or higher concentration.- Ensure the final pH after adding the sample and buffer is within the optimal range. |
References
- 1. kurabiotech.com [kurabiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS [restek.com]
- 4. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mecsj.com [mecsj.com]
- 6. kurabiotech.com [kurabiotech.com]
- 7. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of 1'-hydroxymidazolam
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 1'-hydroxymidazolam for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step for the successful analysis of this compound by GC-MS, as it converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable silyl (B83357) or acyl derivative. This enhances chromatographic peak shape, improves sensitivity, and allows for reproducible quantification.
Application Notes
The analysis of this compound, the primary active metabolite of midazolam, is essential in pharmacokinetic studies, clinical and forensic toxicology. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method, GC-MS offers a robust and widely available alternative. However, the presence of a hydroxyl group in this compound makes it non-volatile and prone to thermal degradation at the temperatures required for GC analysis. Chemical derivatization is therefore a mandatory sample preparation step.
Two primary derivatization techniques are suitable for this compound:
-
Silylation: This is the most common technique, involving the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. TBDMS derivatives are known to be more stable and less susceptible to hydrolysis than their TMS counterparts, which can be advantageous for reproducibility.[1]
-
Acylation: This technique involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride) or an acyl halide, to form an ester. Acylation can also improve volatility and thermal stability.
The choice of derivatization reagent and reaction conditions should be optimized to ensure complete derivatization and avoid the formation of byproducts. The protocols provided below offer detailed steps for both silylation and acylation of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from a validated GC-MS method for the analysis of this compound following derivatization.
| Parameter | This compound | Reference |
| Derivatization Technique | Silylation (tert-butyldimethylsilyl derivative) | [2] |
| Derivatizing Reagent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | [2] |
| Limit of Detection (LOD) | 0.1 ng/mL | [2] |
| Coefficient of Variation (CV) | 6.7% at 2 ng/mL | [2] |
Experimental Protocols
Protocol 1: Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
This protocol is based on a validated method for the analysis of hydroxylated benzodiazepine (B76468) metabolites.[3]
Materials:
-
Dried extract of this compound from a biological matrix (e.g., plasma, urine)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Ethyl acetate (B1210297) (anhydrous)
-
Heating block or GC oven
-
Autosampler vials with inserts
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in 50 µL of anhydrous ethyl acetate.
-
Addition of Reagent: Add 50 µL of MTBSTFA to the reconstituted extract in the autosampler vial.
-
Capping and Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Reaction: Heat the vial at 80°C for 20 minutes in a heating block or GC oven to facilitate the derivatization reaction.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
This protocol is a widely used alternative for the silylation of hydroxylated compounds.[5]
Materials:
-
Dried extract of this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heating block or GC oven
-
Autosampler vials with inserts
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in 50 µL of anhydrous pyridine.
-
Addition of Reagent: Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Capping and Mixing: Tightly cap the vial and vortex for 30 seconds.
-
Reaction: Heat the mixture at 70°C for 30 minutes.[5]
-
Cooling: Let the vial cool to room temperature before analysis.
-
Analysis: Inject an appropriate volume of the derivatized sample into the GC-MS.
Protocol 3: Acylation using Acetic Anhydride
This protocol provides a general method for acylation, which can be optimized for this compound.[6]
Materials:
-
Dried extract of this compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Heating block
-
Autosampler vials with inserts
Procedure:
-
Reconstitution: Dissolve the dried extract in 100 µL of anhydrous pyridine.
-
Addition of Reagent: Add 100 µL of acetic anhydride to the solution.
-
Capping and Mixing: Cap the vial and mix thoroughly.
-
Reaction: Heat the vial at 60°C for 20 minutes.
-
Evaporation: After cooling, evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.
-
Reconstitution for Injection: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Derivatization pathways for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive gas chromatographic--mass spectrometric screening of acetylated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYP3A4 Inhibition Assays Using 1'-Hydroxymidazolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the breakdown of a large proportion of clinically used drugs.[1][2][3] Assessing the potential of new chemical entities (NCEs) to inhibit CYP3A4 is a mandatory step in drug development to predict and avoid potential drug-drug interactions (DDIs).[4][5] Midazolam is a sensitive and specific probe substrate for CYP3A4 activity, both in vitro and in vivo.[1][2][6][7][8][9][10][11] The primary and major metabolite of midazolam hydroxylation by CYP3A4 is 1'-hydroxymidazolam.[1][6][9][12][13][14] Therefore, monitoring the formation of this compound is a reliable and widely accepted method for determining CYP3A4 activity and its inhibition.[1][6][9]
These application notes provide detailed protocols for conducting CYP3A4 inhibition assays by quantifying the formation of this compound, targeted at researchers in drug discovery and development.
Metabolic Pathway of Midazolam by CYP3A4
Midazolam is metabolized by CYP3A4 primarily to this compound, with 4-hydroxymidazolam (B1200804) as a minor metabolite.[1][2][6][13][15] The formation of this compound is the key indicator of CYP3A4 catalytic activity in these assays.
References
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. mdpi.com [mdpi.com]
- 4. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 5. fda.gov [fda.gov]
- 6. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Composite midazolam and 1′-OH midazolam population pharmacokinetic model for constitutive, inhibited and induced CYP3A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenotyping CYP3A Activity Using 1'-Hydroxymidazolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A (CYP3A) enzymes play a critical role in the metabolism of a vast number of therapeutic drugs.[1][2] Assessing the activity of CYP3A is therefore essential in drug development to evaluate the potential for drug-drug interactions (DDIs). Midazolam, a short-acting benzodiazepine, is a widely accepted probe substrate for phenotyping CYP3A4 and CYP3A5 activity due to its extensive and almost exclusive metabolism by these enzymes to its primary active metabolite, 1'-hydroxymidazolam.[3][4] The formation of this compound is a direct measure of CYP3A activity, and the metabolic ratio of this compound to midazolam can serve as a sensitive biomarker for CYP3A inhibition or induction.[5][6][7]
These application notes provide a detailed protocol for conducting in vivo CYP3A phenotyping studies using midazolam and quantifying the formation of this compound. The protocol covers subject preparation, midazolam administration, sample collection, and bioanalytical methodology for the simultaneous determination of midazolam and this compound in plasma.
Metabolic Pathway of Midazolam
The metabolic conversion of midazolam to this compound is primarily catalyzed by CYP3A enzymes located in the liver and small intestine. This hydroxylation reaction is the principal metabolic pathway for midazolam clearance. A minor metabolite, 4-hydroxymidazolam (B1200804), is also formed by CYP3A.[8][9] The subsequent glucuronidation of the hydroxylated metabolites facilitates their excretion.
Caption: Metabolic pathway of midazolam.
Experimental Protocols
This section outlines the key experimental protocols for a clinical study designed to phenotype CYP3A activity.
Subject Preparation and Dosing
-
Subject Selection: Enroll healthy volunteers or the specific patient population of interest. Conduct a thorough physical examination and review of medical history to ensure no contraindications.
-
Informed Consent: Obtain written informed consent from all participants before any study-related procedures.
-
Fasting: Subjects should fast for at least 8 hours prior to midazolam administration. Water intake is permitted.
-
Midazolam Administration:
-
Oral Administration: Administer a single oral dose of midazolam. Microdoses (e.g., 1-100 µg) can be used to avoid sedative effects while still allowing for accurate pharmacokinetic analysis with ultra-sensitive analytical methods.[10]
-
Intravenous Administration: Administer a single intravenous dose of midazolam (e.g., 0.025 mg/kg) as a short infusion.[6][11]
-
Sample Collection
-
Blood Sampling: Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points. A typical sampling schedule for intravenous administration could be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3.5, and 5 hours post-dose.[11] For oral administration, sampling might extend for a longer duration (e.g., up to 10 hours) to capture the absorption phase.[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -70°C or lower until analysis.[12]
Bioanalytical Method: LC-MS/MS Quantification
The following is a representative protocol for the simultaneous quantification of midazolam and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation) [3]
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add an internal standard (e.g., deuterated midazolam).
-
Add 900 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for at least 10 minutes.[12]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C8 or C18 reverse-phase column (e.g., 2.0 x 50 mm, 5 µm)[12] |
| Mobile Phase A | 0.1% Formic acid in water[12] |
| Mobile Phase B | 0.1% Formic acid in methanol (B129727) or acetonitrile[12] |
| Flow Rate | 0.25 - 0.4 mL/min |
| Injection Volume | 5 µL[12] |
| Gradient Elution | A gradient from a lower to a higher percentage of mobile phase B is typically used to achieve separation. |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for midazolam, this compound, and the internal standard should be optimized. |
4. Calibration and Quality Control
-
Prepare calibration curves by spiking known concentrations of midazolam and this compound into blank plasma.
-
The linear range can vary, for example, from 0.1 to 250 ng/mL[3] or 0.5 to 1000 ng/mL.[8]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
Data Presentation
Summarize the quantitative data from the bioanalytical method validation and the pharmacokinetic analysis in clear and structured tables.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Midazolam | This compound |
| Linearity Range (ng/mL) | 0.5 - 1000[8] | 0.5 - 1000[8] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.5[8][12] | 0.5[8] |
| Accuracy at LLOQ (%) | >91[8] | >91[8] |
| Precision at LLOQ (%CV) | <20[8] | <20[8] |
| Recovery (%) | >90[3] | >90[3] |
Table 2: Pharmacokinetic Parameters
| Parameter | Description |
| AUC (Area Under the Curve) | Total drug exposure over time. |
| Cmax (Maximum Concentration) | Maximum observed drug concentration. |
| Tmax (Time to Maximum Concentration) | Time at which Cmax is observed. |
| t1/2 (Half-life) | Time required for the drug concentration to decrease by half. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. |
| Metabolic Ratio | Ratio of the AUC of this compound to the AUC of midazolam. |
Experimental Workflow
The overall experimental workflow for CYP3A phenotyping is depicted below.
Caption: Workflow for CYP3A phenotyping.
Conclusion
This protocol provides a comprehensive framework for assessing CYP3A activity using midazolam as a probe substrate and quantifying its major metabolite, this compound. The use of a validated and sensitive LC-MS/MS method is crucial for obtaining reliable pharmacokinetic data. The metabolic ratio of this compound to midazolam offers a valuable endpoint for evaluating the impact of investigational drugs on CYP3A-mediated metabolism, thereby aiding in the prediction and management of drug-drug interactions. While some studies suggest that measuring this compound may not always be necessary for interpreting DDI studies, its inclusion can provide a more direct assessment of metabolic activity, particularly when investigating CYP3A inhibition.[6][7]
References
- 1. Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4 | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the Time Course of CYP3A Inhibition, Activation, and Induction Using a Population Pharmacokinetic Model of Microdosed Midazolam Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Use of midazolam urinary metabolic ratios for cytochrome P450 3A (CYP3A) phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Value of Assessing 1-Hydroxymidazolam in Drug-Drug Interaction Studies with Midazolam as a Substrate of Cytochrome P450 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of femtomolar concentrations of the CYP3A substrate midazolam and its main metabolite this compound in human plasma using ultra performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotyping CYP3A using midazolam in cancer and noncancer Asian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medpace.com [medpace.com]
Application Notes and Protocols for Pharmacokinetic Modeling of 1'-Hydroxymidazolam from Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the pharmacokinetic (PK) modeling of 1'-hydroxymidazolam, the primary active metabolite of midazolam, using clinical trial data. This document outlines the experimental protocols for sample analysis, presents quantitative data in a structured format, and illustrates key metabolic and modeling workflows.
Introduction
Midazolam is a short-acting benzodiazepine (B76468) widely used as a probe for cytochrome P450 3A4 (CYP3A4) activity in clinical drug-drug interaction (DDI) studies.[1] It is extensively metabolized to its pharmacologically active metabolite, this compound.[2] Understanding the pharmacokinetics of both the parent drug and its metabolite is crucial for accurately interpreting clinical trial data and predicting drug interactions. This document provides the necessary protocols and data to facilitate the development of robust pharmacokinetic models for this compound.
Data Presentation
The following tables summarize the pharmacokinetic parameters of midazolam and this compound following intravenous (IV) and oral administration in healthy volunteers. This data is essential for developing and validating pharmacokinetic models.
Table 1: Pharmacokinetic Parameters of Midazolam and this compound after Intravenous Administration (2 mg dose) [3]
| Parameter | Midazolam | This compound |
| AUC (ng·h/mL) | 53.7 | 11.8 |
| Cmax (ng/mL) | - | - |
| tmax (h) | - | - |
| t½ (h) | - | - |
Table 2: Pharmacokinetic Parameters of Midazolam and this compound after Oral Administration (7.5 mg dose) [3]
| Parameter | Midazolam | This compound |
| AUC (ng·h/mL) | 104.5 | 51.9 |
| Cmax (ng/mL) | - | - |
| tmax (h) | - | - |
| t½ (h) | - | - |
Experimental Protocols
Accurate and precise bioanalytical methods are fundamental for generating high-quality data for pharmacokinetic modeling. Below are detailed protocols for the quantification of midazolam and this compound in human plasma.
Bioanalytical Method: LC-MS/MS
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of midazolam and this compound in human plasma.[4][5]
3.1.1. Sample Preparation: Liquid-Liquid Extraction [4]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., diazepam-d5).
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Add 600 µL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.[3]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.2. Chromatographic Conditions [5]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 95% A, then a linear gradient to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL.
3.1.3. Mass Spectrometric Conditions [5]
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Midazolam: Q1 326.1 -> Q3 291.1
-
This compound: Q1 342.1 -> Q3 324.1
-
Internal Standard (Diazepam-d5): Q1 290.1 -> Q3 154.0
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and turbo gas).
Visualizations
The following diagrams illustrate the metabolic pathway of midazolam and a typical workflow for pharmacokinetic modeling.
Pharmacokinetic Modeling Considerations
The development of a robust pharmacokinetic model for midazolam and this compound typically involves the following steps:
-
Data Assembly and Exploration: Collect concentration-time data for both parent drug and metabolite from clinical studies. Perform non-compartmental analysis (NCA) to obtain initial estimates of key PK parameters.
-
Structural Model Development: A parent-metabolite model is often employed. This typically consists of a one- or two-compartment model for midazolam, with the formation of this compound from the central compartment of the parent. A separate compartment is used to describe the distribution and elimination of the metabolite.
-
Covariate Analysis: Investigate the influence of patient characteristics (e.g., age, weight, genetics) on the pharmacokinetic parameters.
-
Model Estimation: Utilize software such as NONMEM or MonolixSuite to estimate the population pharmacokinetic parameters and their variability.
-
Model Validation: Assess the predictive performance of the model using techniques like visual predictive checks (VPC) and bootstrap analysis.
Conclusion
This document provides a foundational resource for researchers and scientists involved in the pharmacokinetic modeling of this compound. The provided data, protocols, and workflows are intended to facilitate the development of accurate and predictive models, ultimately contributing to a better understanding of drug metabolism and interaction potential.
References
- 1. Composite midazolam and 1′-OH midazolam population pharmacokinetic model for constitutive, inhibited and induced CYP3A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of intravenous and oral midazolam in plasma and saliva in humans: usefulness of saliva as matrix for CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Simultaneous Quantification of Midazolam and 1'-Hydroxymidazolam in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous determination of midazolam (MDZ) and its primary active metabolite, 1'-hydroxymidazolam (1'-OH-MDZ), in human plasma. Midazolam is a short-acting benzodiazepine (B76468) widely used as a sedative and anesthetic. It is extensively metabolized by the cytochrome P450 3A4/5 (CYP3A4/5) enzymes in the liver to 1'-OH-MDZ.[1] The accurate quantification of both parent drug and metabolite is crucial for pharmacokinetic (PK) studies and for assessing CYP3A activity in clinical research.[2][3] This document provides detailed protocols for sample preparation using liquid-liquid extraction (LLE), as well as validated UPLC-MS/MS parameters for high-throughput analysis. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for demanding research and drug development applications.
Metabolic Pathway
Midazolam is metabolized by CYP3A4 and CYP3A5 enzymes to its major, pharmacologically active metabolite, this compound.[1]
Caption: Metabolic conversion of Midazolam to this compound.
Experimental Protocols
This section provides a detailed methodology for the analysis of Midazolam and this compound in human plasma.
Materials and Reagents
-
Midazolam and this compound reference standards
-
Deuterated Midazolam (Midazolam-d4) or other suitable internal standard (IS)
-
HPLC-grade Methanol (B129727), Acetonitrile, and Ethyl Acetate (B1210297)
-
Formic Acid and Ammonium Acetate
-
Human plasma (K2-EDTA)
-
Deionized water
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Midazolam, this compound, and the internal standard (e.g., Midazolam-d4) in methanol at a concentration of 1 mg/mL. Store at -20°C.[4]
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and QC samples.
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range. A typical calibration curve ranges from 0.1 ng/mL to 250 ng/mL.[5] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on established methods for extracting Midazolam and its metabolites from plasma.[3][5][6]
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.[6]
-
Add 25 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 50 µL of a basifying agent, such as 0.5 M aqueous ammonia, to each tube.
-
Add 1.0 mL of an organic extraction solvent (e.g., ethyl acetate or a chloroform-hexane mixture[7]).
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.[6]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix, then transfer to an autosampler vial for injection.
Caption: General workflow for sample preparation and analysis.
LC-MS/MS Instrumental Conditions
The following are typical parameters for a sensitive and specific analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| System | Shimadzu UFLC LC-20A or equivalent[6] |
| Column | Reversed-phase C8 or C18 (e.g., 2.0 x 50 mm, 5 µm)[6][8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate[5][6] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[6] |
| Flow Rate | 0.25 - 0.6 mL/min[5][7] |
| Gradient | Gradient from 25% to 95% Mobile Phase B over 3.0 min[6] |
| Injection Volume | 5 µL[6] |
| Column Temp | ~20-40°C[4][5] |
| Run Time | ~4.3 min[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | AB/SCIEX API-4000 or equivalent triple quadrupole[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Midazolam) | 326.2 → 291.2[6] |
| MRM Transition (1'-OH-MDZ) | 342.2 → 203.2[6] |
| Source Temperature | 400°C[4] |
Method Validation Data
The method was validated according to FDA guidelines.[1][8][9] The following tables summarize the performance characteristics of the assay.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Midazolam | 0.1 - 250[5] | ≥ 0.9977[6] | 0.1 - 0.5[3][5][6][7] |
| 1'-OH-Midazolam | 0.1 - 250[5] | ≥ 0.9987[6] | 0.1 - 0.5[3][5][6][7] |
Table 4: Accuracy and Precision (Inter-Day)
| Analyte | QC Level | Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Midazolam | LLOQ | 0.5 | -3.3% to 0.5%[6] | 2.5% to 4.3%[6] |
| Low | 5.0 | Within ±13%[5] | < 15.0%[5] | |
| Mid | 50.0 | Within ±13%[5] | < 15.0%[5] | |
| High | 200.0 | Within ±13%[5] | < 15.0%[5] | |
| 1'-OH-Midazolam | LLOQ | 0.5 | -6.0% to 1.0%[6] | 2.6% to 11.3%[6] |
| Low | 5.0 | Within ±13%[5] | < 15.0%[5] | |
| Mid | 50.0 | Within ±13%[5] | < 15.0%[5] | |
| High | 200.0 | Within ±13%[5] | < 15.0%[5] |
Table 5: Recovery and Stability
| Parameter | Midazolam | 1'-OH-Midazolam |
| Mean Extraction Recovery | >96.4%[6] | >94.2%[6] |
| Bench-Top Stability (4 hrs, RT) | Stable (%CV < 1.1)[6] | Stable (%CV < 1.2)[6] |
| Freeze/Thaw Stability (3 Cycles) | Stable (%CV < 4.5)[6] | Stable (%CV < 1.2)[6] |
| Autosampler Stability (26 hrs) | Stable (%CV < 2.6)[6] | Stable (%CV < 1.3)[6] |
| Long-Term Storage (-70°C, 32 Days) | Stable (%CV < 6.0)[6] | Stable (%CV < 4.1)[6] |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of midazolam and its primary metabolite, this compound, in human plasma. The simple liquid-liquid extraction protocol offers high recovery and clean extracts, leading to minimal matrix effects.[2] The method meets the rigorous validation criteria set by regulatory agencies for bioanalytical assays and has been successfully applied to clinical pharmacokinetic studies.[6] This application note serves as a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology.
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive liquid chromatography tandem mass spectrometry method for simultaneous quantification of midazolam, this compound and 4-hydroxymidazolam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Simultaneous determination of midazolam and this compound in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medpace.com [medpace.com]
- 7. Sensitive determination of midazolam and this compound in plasma by liquid-liquid extraction and column-switching liquid chromatography with ultraviolet absorbance detection and its application for measuring CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. A fast and simple method for the simultaneous analysis of midazolam, 1-hydroxymidazolam, 4-hydroxymidazolam and 1-hydroxymidazolam glucuronide in human serum, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 1'-Hydroxymidazolam in Frozen Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1'-hydroxymidazolam in frozen plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma a concern?
A1: this compound is the major and pharmacologically active metabolite of midazolam, a short-acting benzodiazepine.[1][2] In human plasma, it exists in both a free form and as a glucuronide conjugate.[1][3] Ensuring its stability in plasma samples is crucial for accurate pharmacokinetic and pharmacodynamic studies, as degradation can lead to underestimation of its concentration.
Q2: What are the main forms of this compound in plasma?
A2: this compound is present in plasma as the free, unconjugated form and as this compound-glucuronide.[1][3] The glucuronide conjugate is a significant portion of the total metabolite concentration in the body.[3]
Q3: How is the total concentration of this compound (free and conjugated) typically measured?
A3: To measure the total concentration, an enzymatic hydrolysis step using β-glucuronidase is employed to convert the glucuronide conjugate back to the free form before analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The difference between the total concentration after hydrolysis and the free concentration measured without hydrolysis provides an estimate of the conjugated form.[1]
Q4: What are the recommended storage conditions for plasma samples containing this compound?
A4: For long-term storage, plasma samples should be kept at -80°C.[1][4] Studies have shown that this compound is stable under these conditions for at least six months.[1]
Q5: How stable is this compound during sample processing and analysis?
A5: this compound has demonstrated good stability through multiple freeze-thaw cycles (-80°C to room temperature) and in processed (extracted) samples stored in an autosampler at room temperature for at least 24 hours.[1][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound in samples where it is expected. | Incomplete measurement of the glucuronide conjugate. | Ensure your analytical method includes an optimized enzymatic hydrolysis step with β-glucuronidase to measure total this compound.[1] Verify the activity of the enzyme. |
| Degradation due to improper storage. | Confirm that plasma samples were consistently stored at -80°C and that temperature fluctuations were minimized. | |
| pH-dependent degradation. | While specific data on pH sensitivity in plasma is limited, benzodiazepines can be susceptible to pH extremes.[6] Ensure the pH of the plasma is not altered during collection or processing. Standard plasma collection protocols are generally sufficient. | |
| Inconsistent or variable concentrations of this compound across replicate samples. | Inconsistent freeze-thaw cycles. | Minimize the number of freeze-thaw cycles for each aliquot. Studies show stability for at least three cycles, but consistency is key.[1][5] |
| Variability in the efficiency of enzymatic hydrolysis. | Optimize and validate the hydrolysis step to ensure complete and consistent conversion of the glucuronide. This includes incubation time, temperature, and enzyme concentration.[1] | |
| Issues with the analytical method (e.g., LC-MS/MS). | Verify the performance of your analytical method, including extraction recovery, matrix effects, and calibration curve linearity.[7][8] | |
| Apparent loss of this compound over time in frozen storage. | Suboptimal long-term storage temperature. | Ensure storage is at a consistent -80°C. Storage at higher temperatures (e.g., -20°C) may not be sufficient for long-term stability.[4] |
| Repeated freeze-thaw cycles of stock samples. | Prepare single-use aliquots to avoid multiple freeze-thaw cycles of the main sample. |
Stability Data Summary
The following table summarizes stability data for this compound in human plasma from published literature.
| Condition | Concentration Range (ng/mL) | Duration | Stability Outcome (% Accuracy or Precision) | Reference |
| Long-Term Storage at -80°C | 2 and 800 | 6 months | Accuracy: 94.3% - 100%; Precision (CV): 4.51% - 14.1% | [1] |
| Freeze-Thaw Cycles (-80°C to Room Temp) | 2 and 800 | 3 cycles | Accuracy: 100% - 102%; Precision (CV): 2.59% - 11.2% | [1] |
| Autosampler Stability (Extracted Sample, Room Temp) | 2, 20, 200, and 800 | 24 hours | Accuracy: 99.3% - 107%; Precision (CV): 2.84% - 15.0% | [1] |
| Bench-Top Stability (Room Temp) | 0.5 - 1000 | 4 hours | Precision (CV): <1.2% | [8] |
Experimental Protocols
Protocol 1: Plasma Sample Handling and Storage
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Processing: Centrifuge the blood sample (e.g., at 2000 x g for 10 minutes at 4°C) within one hour of collection to separate the plasma.
-
Aliquoting: Immediately transfer the plasma into labeled polypropylene (B1209903) cryovials. It is recommended to create multiple aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Snap-freeze the plasma aliquots and store them at -80°C until analysis.
Protocol 2: Quantification of Total this compound by LC-MS/MS with Enzymatic Hydrolysis
This protocol is a generalized procedure based on published methods.[1]
-
Sample Thawing: Thaw plasma samples on ice.
-
Enzymatic Hydrolysis:
-
To a 100 µL aliquot of plasma, add a solution of β-glucuronidase (e.g., 25 µL of a 416 units/mL solution in a suitable buffer like 0.5 M KH₂PO₄).
-
Incubate the mixture at 37°C for an optimized duration (e.g., 18 hours) to ensure complete hydrolysis of the glucuronide conjugate.[1]
-
Stop the reaction, for example, by adding a small volume of a basic solution (e.g., 15 µL of 0.1 M NaOH).[1]
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an SPE plate (e.g., Waters Oasis HLB) with methanol (B129727) and then equilibrate with acidified water.[1]
-
Load the hydrolyzed sample, to which an internal standard has been added.
-
Wash the SPE plate to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate and reconstitute it in the mobile phase.
-
Inject the sample into an LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution.[1]
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.[1]
-
Diagrams
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of midazolam and 1-hydroxymidazolam from plasma by gas chromatography coupled to methane negative chemical ionization mass spectrometry after sublingual administration of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fast and simple method for the simultaneous analysis of midazolam, 1-hydroxymidazolam, 4-hydroxymidazolam and 1-hydroxymidazolam glucuronide in human serum, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medpace.com [medpace.com]
Technical Support Center: Analysis of 1'-hydroxymidazolam by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 1'-hydroxymidazolam.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound due to matrix effects.
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, this compound, by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2][3] This interference can lead to inaccurate and imprecise quantification.[2][4] For instance, a response less than 100% compared to a pure standard indicates ion suppression, while a response greater than 100% suggests ion enhancement.[1]
Q2: I am observing significant ion suppression for this compound. What are the likely causes and how can I mitigate this?
A: Ion suppression is a common manifestation of matrix effects. The primary causes include co-eluting phospholipids (B1166683) from plasma or serum samples, salts, and other endogenous molecules that compete with this compound for ionization in the MS source.[4]
Troubleshooting Steps:
-
Optimize Sample Preparation: The choice of sample cleanup is critical. While protein precipitation is a quick method, it may not sufficiently remove interfering components.[5][6] Consider more rigorous techniques:
-
Solid-Phase Extraction (SPE): Techniques like Oasis HLB or mixed-mode SPE (e.g., Oasis MCX) can effectively remove phospholipids and other interferences, leading to a cleaner extract and reduced matrix effects.[1][7]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample compared to protein precipitation.[1][8]
-
-
Chromatographic Separation: Ensure adequate separation of this compound from the region where matrix components elute.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, such as this compound-d5, is highly recommended.[5] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation and improving accuracy.[4] If a SIL-IS is unavailable, a structural analog can be used, but its ability to track and compensate for matrix effects must be thoroughly validated.[5][10]
Q3: My recovery for this compound is low and inconsistent. What should I check?
A: Low and variable recovery can be due to several factors during sample preparation.
Troubleshooting Steps:
-
Extraction Efficiency:
-
SPE: Ensure proper conditioning and equilibration of the SPE cartridge.[1] Optimize the wash and elution solvents. For example, modifying the elution solvent in an SPE protocol was shown to be critical for the stability of hydroxylated midazolam metabolites.[1]
-
LLE: The choice of extraction solvent and pH of the aqueous phase are crucial for efficient partitioning of this compound.
-
-
Analyte Stability: this compound can be susceptible to degradation. Ensure samples are processed and stored under appropriate conditions (e.g., temperature, pH).
-
Protein Binding: In plasma samples, this compound may be bound to proteins. A protein precipitation step prior to extraction can help disrupt this binding and improve recovery.[7]
Q4: How do I quantitatively assess the matrix effect for my this compound assay?
A: The matrix effect can be quantitatively evaluated by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a pure solution at the same concentration.[1]
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. This should be tested using at least six different lots of the biological matrix.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data on recovery and matrix effects for this compound from various studies, illustrating the impact of different sample preparation techniques.
Table 1: Recovery of this compound using different extraction methods.
| Sample Matrix | Extraction Method | Recovery (%) | Reference |
| Human Plasma | Solid-Phase Extraction (SPE) | Within 87-112% (accuracy) | [1] |
| Human Plasma | Liquid-Liquid Extraction (LLE) | 84.6 - 86.4% | [8] |
| Human Plasma | LLE with 1-chlorobutane | 86.9 - 89.9% | [11] |
| Human Plasma | Protein Precipitation | ~93.6% (for Midazolam) | [12] |
Table 2: Matrix Effect of this compound in LC-MS/MS analysis.
| Sample Matrix | Extraction Method | Matrix Effect (%) | Internal Standard | Reference |
| Pediatric Plasma | SPE | Accuracies within 87-112% | Deuterated Midazolam | [1] |
| Microsomal Samples | Protein Precipitation | Matrix factors ranged from 0.948 to 1.05 | Deuterated 1'-OH-MDZ | [5] |
| Human Plasma | Not specified | Response was 75.4% or higher compared to reference | Not specified | [12] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common practices for extracting this compound from plasma.
-
Plate Conditioning: Condition a 96-well µ-Elution SPE plate (e.g., Waters Oasis HLB) with 200 µL of methanol (B129727) followed by 200 µL of water.[1]
-
Equilibration: Equilibrate the plate with 200 µL of water containing 1% formic acid.[1]
-
Sample Loading: Load a mixture of 50 µL of plasma sample, 50 µL of internal standard solution, and 200 µL of water with 1% formic acid into each well.[1]
-
Washing: Wash the wells to remove interfering components. A typical wash solution could be 5% methanol in water.
-
Elution: Elute this compound and the internal standard with an appropriate organic solvent, such as methanol or acetonitrile, potentially containing a small percentage of acid or base to facilitate elution.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.
Visualizations
Caption: Metabolic pathway of Midazolam to this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Rapid and simultaneous measurement of midazolam, this compound and digoxin by liquid chromatography/tandem mass spectrometry: application to an in vivo study to simultaneously measure P-glycoprotein and cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medpace.com [medpace.com]
- 10. Determination of midazolam and this compound by liquid chromatography-mass spectrometry in plasma of patients undergoing methadone maintenance treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
overcoming low recovery of 1'-hydroxymidazolam during solid-phase extraction
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the solid-phase extraction (SPE) of 1'-hydroxymidazolam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome low recovery and other common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during SPE?
Low recovery of this compound can stem from several factors throughout the SPE workflow. The most critical aspects to consider are:
-
Improper pH of the Sample and Sorbent: The pH of the sample matrix and the sorbent environment plays a crucial role in the retention of this compound on the SPE stationary phase.
-
Suboptimal Sorbent Selection: The choice of SPE sorbent (e.g., C18, polymeric) is critical and must be appropriate for the chemical properties of this compound.
-
Inefficient Elution: The elution solvent may not be strong enough or have the correct composition to effectively desorb the analyte from the sorbent.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte during the loading step.
-
Flow Rate: An excessively high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent, leading to poor retention.
Q2: Which type of SPE sorbent is recommended for this compound extraction?
Both silica-based (e.g., C18) and polymer-based (e.g., Oasis HLB) sorbents have been successfully used for the extraction of midazolam and its metabolites. C18 cartridges are a common choice and have demonstrated high recovery rates.[1] However, polymeric sorbents can offer advantages in terms of pH stability and reduced silanol (B1196071) interactions.
Q3: How does the pH of the sample affect the retention of this compound on a C18 sorbent?
For reversed-phase SPE using a C18 sorbent, it is generally advisable to adjust the sample pH to ensure the analyte is in a neutral, less polar form to maximize its interaction with the non-polar stationary phase. For this compound, which is a weakly basic compound, adjusting the sample pH to a slightly alkaline condition (e.g., pH 9.5) can enhance its retention.[2][3]
Q4: Can the presence of other metabolites, like 1-hydroxymidazolam glucuronide, interfere with the extraction?
Yes, the presence of metabolites like 1-hydroxymidazolam glucuronide can potentially interfere with the extraction process. If the goal is to measure only the unconjugated this compound, enzymatic hydrolysis with β-glucuronidase can be employed to convert the glucuronidated form to the parent metabolite before extraction.[4][5]
Troubleshooting Guide
Issue 1: Low Recovery of this compound
This is one of the most frequent challenges. The following steps and diagrams will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low this compound recovery.
-
Verify Sample and Sorbent pH:
-
Evaluate Sorbent Choice and Conditioning:
-
Problem: The chosen sorbent may not be optimal, or improper conditioning can lead to inconsistent results.
-
Solution: Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's instructions. If using a C18 cartridge, recoveries in excess of 90% have been reported.[1] Consider trying a different sorbent, such as a polymeric one, if consistently low recoveries are observed.
-
-
Optimize Elution Solvent:
-
Problem: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Solution: A common elution solvent is methanol (B129727). If recovery is low, consider increasing the organic content or adding a small percentage of a modifier, like ammonium (B1175870) hydroxide, to disrupt the interaction between the analyte and the sorbent.
-
-
Assess Sample Load and Flow Rate:
-
Problem: Overloading the cartridge or using a high flow rate can lead to analyte breakthrough.
-
Solution: Reduce the sample volume or dilute the sample. Decrease the flow rate during the sample loading step to allow for adequate interaction time between the analyte and the sorbent.
-
Issue 2: Matrix Effects Affecting Quantification
Matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the analyte, can lead to inaccurate quantification.
-
Optimize the Wash Step: Incorporate a wash step with a solvent that is strong enough to remove interfering compounds but weak enough to not elute the this compound.
-
Use a More Selective Sorbent: A more selective sorbent can help to reduce the co-extraction of interfering matrix components.
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in recovery.
Experimental Protocols
General Solid-Phase Extraction Protocol for this compound from Plasma using a C18 Cartridge
This protocol is a general guideline and may require optimization for your specific application.
Caption: General SPE workflow for this compound from plasma.
Methodology:
-
Sample Pre-treatment: To a 200 µL plasma sample, add an appropriate internal standard. Alkalinize the sample to pH 9.5 with a suitable base (e.g., ammonium hydroxide).[2]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned C18 cartridge at a low flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences. A subsequent wash with a low percentage of organic solvent may also be beneficial.
-
Elution: Elute the this compound with an appropriate volume of a strong organic solvent, such as methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize recovery data for this compound and midazolam from various studies.
Table 1: Recovery of this compound and Midazolam using Different Extraction Methods
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| This compound | Solid-Phase Extraction (C18) | Plasma | >90 | [1] |
| Midazolam | Solid-Phase Extraction (C18) | Plasma | >90 | [1] |
| This compound | Liquid-Liquid Extraction | Plasma | 86.9 - 89.9 | [2] |
| Midazolam | Liquid-Liquid Extraction | Plasma | 79.4 - 84.2 | [2] |
| This compound | Liquid-Liquid Extraction | Serum | 83 - 87 | [3] |
| Midazolam | Liquid-Liquid Extraction | Serum | 79 - 87 | [3] |
| This compound | Supported Liquid Extraction | Plasma | 94.5 - 98.3 | [6] |
| Midazolam | Supported Liquid Extraction | Plasma | 91.2 - 98.6 | [6] |
Table 2: Influence of SPE Conditions on Analyte Recovery
| Analyte | SPE Sorbent | Key Optimization Step | Reported Outcome | Reference |
| 4-hydroxymidazolam (B1200804) (acid-sensitive) | Oasis HLB µ-Elution | Sample loading with 1% formic acid in water and elution with methanol | Consistently robust response | [4] |
| Midazolam & Metabolites | C18 | Not specified | Recoveries in excess of 90% | [1] |
Note: While the data for 4-hydroxymidazolam is distinct, the principle of optimizing loading and elution conditions is directly applicable to improving the recovery of this compound.[4]
By following these guidelines and troubleshooting steps, researchers can significantly improve the recovery of this compound in their solid-phase extraction protocols, leading to more accurate and reliable analytical results.
References
- 1. Solid-phase extraction of midazolam and two of its metabolites from plasma for high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of midazolam and its major metabolite this compound by high-performance liquid chromatography-electrospray mass spectrometry in plasma from children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and specific determination of midazolam and 1-hydroxymidazolam in human serum by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and purification of 1-hydroxymidazolam glucuronide from ultrafiltrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
identifying and eliminating interference in 1'-hydroxymidazolam quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1'-hydroxymidazolam.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in this compound quantification?
A1: Interference in this compound quantification typically arises from three main sources:
-
Matrix Effects: Biological samples like plasma and urine contain endogenous components that can either suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1]
-
Metabolite Interference: this compound is a primary active metabolite of midazolam.[2][3][4] It is further metabolized into O- and N-glucuronides.[5][6][7] These glucuronide conjugates can potentially interfere with the analysis, especially if they are unstable and revert to the parent this compound. Another minor metabolite of midazolam is 4-hydroxymidazolam (B1200804).[1]
-
Co-administered Drugs: Other drugs and their metabolites present in the sample may have similar chromatographic and mass spectrometric properties to this compound, causing interference.[8][9]
Q2: How can I minimize matrix effects in my assay?
A2: Minimizing matrix effects is crucial for accurate and reproducible results. Several strategies can be employed:
-
Effective Sample Preparation: The choice of sample preparation technique significantly impacts the cleanliness of the final extract. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[10][11][12] Newer technologies like phospholipid removal plates (e.g., HybridSPE) and biocompatible solid-phase microextraction (SPME) can also be very effective.
-
Optimized Chromatography: Good chromatographic separation is key to resolving this compound from co-eluting matrix components.[1] Method development should focus on achieving a sharp, symmetrical peak for the analyte, well-separated from other peaks.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for an internal standard as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in a similar manner, thus providing effective compensation.[10][13]
Q3: What is the significance of this compound glucuronides in the analysis?
A3: this compound is extensively metabolized to its glucuronide conjugates, which are the primary forms excreted in urine.[14] There are two main types: an O-glucuronide and an N-glucuronide.[2][5] It is important to be aware of these metabolites for several reasons:
-
Potential for Back-Conversion: Glucuronide conjugates can be unstable under certain pH and temperature conditions, potentially hydrolyzing back to this compound. This can lead to an overestimation of the unconjugated analyte concentration.
-
Chromatographic Separation: Your chromatographic method should be able to separate this compound from its glucuronide conjugates to ensure accurate quantification of the parent metabolite.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.[1] If significant suppression is observed (>15%), improve the sample cleanup procedure. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction.[12] The use of a stable isotope-labeled internal standard can help compensate for ion suppression.[13] |
| Suboptimal MS/MS Parameters | Optimize the mass spectrometer settings, including precursor and product ion selection, collision energy, and other compound-dependent parameters for this compound. |
| Inefficient Extraction Recovery | Determine the extraction recovery by comparing the analyte peak area in a pre-extraction spiked sample to that in a post-extraction spiked sample. If recovery is low, re-evaluate the extraction solvent, pH, and overall procedure. |
| Analyte Instability | Investigate the stability of this compound in the biological matrix and during the entire analytical process (freeze-thaw cycles, bench-top stability, and autosampler stability).[1] |
Issue 2: High Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps. Automating the sample preparation process can improve reproducibility. |
| Matrix Effects from Different Lots | Evaluate matrix effects using at least six different lots of the biological matrix to ensure the method is robust.[1] |
| Carryover | Inject a blank sample after a high concentration sample to check for carryover. If observed, optimize the autosampler wash procedure and chromatographic conditions. |
Issue 3: Inaccurate Results or Method Failure
| Possible Cause | Troubleshooting Step |
| Interference from Metabolites | Develop a chromatographic method that can separate this compound from its glucuronide conjugates and other potential metabolites like 4-hydroxymidazolam. |
| Incorrect Internal Standard | Use a stable isotope-labeled internal standard for this compound whenever possible. If a structural analog is used, ensure it does not suffer from differential matrix effects compared to the analyte. |
| Calibration Curve Issues | Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and reproducible.[15] |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Mitigation Strategy | Matrix Effect Reduction | Recovery Impact |
| Protein Precipitation | Limited (>30% effects common) | Good (>80%) |
| Solid-Phase Extraction | Good (<15% effects typical) | Good (>75%) |
| Liquid-Liquid Extraction | Excellent (<10% effects) | Very Good (>85%) |
| Sample Dilution | Variable (dependent on factor) | Excellent (100%) |
Data adapted from available literature and general knowledge of bioanalytical techniques.[12]
Table 2: Example LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium (B1175870) Acetate in Water |
| Mobile Phase B | Methanol (B129727) |
| Flow Rate | 0.25 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | 342.2 -> 203.2 m/z |
| Internal Standard | This compound-d4 (B12046627) |
| IS MRM Transition | 346.2 -> 203.2 m/z |
Note: These are example parameters and should be optimized for your specific instrumentation and assay requirements.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., this compound-d4 in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:methanol).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge.
-
Wash 2: Pass 1 mL of methanol through the cartridge.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: Metabolic pathway of midazolam to this compound and its glucuronide conjugates.
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound quantification issues.
References
- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism of 1′- and 4-Hydroxymidazolam by Glucuronide Conjugation Is Largely Mediated by UDP-Glucuronosyltransferases 1A4, 2B4, and 2B7 | CoLab [colab.ws]
- 6. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of 1'- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 9. In vitro forecasting of drugs which may interfere with the biotransformation of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 12. Buy 1'-Hydroxy Midazolam-13C3 | 1189677-14-2 [smolecule.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of 1'-Hydroxymidazolam from its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic separation of 1'-hydroxymidazolam from its isomers, particularly 4-hydroxymidazolam (B1200804).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenge lies in the structural similarity between this compound and its isomers, such as 4-hydroxymidazolam. These compounds have the same mass and similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[1] Achieving baseline separation is critical for accurate quantification, especially in pharmacokinetic and metabolic studies.
Q2: What type of chromatographic column is most effective for this separation?
A2: Reversed-phase columns are predominantly used. While standard C18 columns can provide separation, specialized phases often yield better results.[2][3][4][5] For instance, a phenyl-phase column, such as a Zorbax-SB Phenyl, has been shown to be effective in resolving this compound and 4-hydroxymidazolam due to different pi-pi interactions with the aromatic rings of the analytes.[6]
Q3: What mobile phase composition is recommended?
A3: A gradient elution using a mixture of an aqueous solvent and an organic solvent is typically employed. The aqueous phase is often water with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape.[3][4][5] The organic phase is usually acetonitrile (B52724) or methanol. The specific gradient profile will need to be optimized for your specific column and system.[3][6][7]
Q4: Is derivatization required for the analysis of these isomers?
A4: No, derivatization is generally not necessary. Modern analytical techniques like UPLC-MS/MS are sensitive enough to detect and quantify this compound and its isomers in their native forms in various biological matrices.[3][6][7]
Q5: How can I handle the glucuronide conjugates of hydroxymidazolam?
A5: You have two main approaches. You can directly measure the glucuronide conjugate if a standard is available.[8] Alternatively, you can determine the total concentration of the hydroxylated metabolite by treating the sample with a β-glucuronidase enzyme to hydrolyze the conjugate back to the free form before analysis.[3] The concentration of the conjugated form can then be calculated by subtracting the free concentration (from an untreated sample) from the total concentration.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
Problem 1: Poor or no separation between this compound and 4-hydroxymidazolam peaks.
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | Standard C18 columns may not provide sufficient selectivity. Switch to a phenyl-hexyl or a biphenyl (B1667301) stationary phase to enhance separation based on aromatic interactions. A Zorbax-SB Phenyl column is a documented option.[6] |
| Mobile Phase Not Optimized | Adjust the mobile phase composition. Try different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities. Optimize the gradient slope; a shallower gradient can improve resolution. |
| Incorrect pH of Mobile Phase | The pH of the aqueous mobile phase can affect the ionization state and retention of the analytes. Experiment with adding small amounts of formic acid (e.g., 0.1%) or using an ammonium acetate buffer to find the optimal pH for separation. |
| Temperature Too High | While higher temperatures can improve efficiency, they can also reduce selectivity. Try reducing the column temperature in increments of 5°C. |
Problem 2: Tailing or asymmetrical peaks for this compound.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | The basic nature of the analytes can lead to interactions with residual silanols on the silica (B1680970) support. Use a base-deactivated column or add a competing base like triethylamine (B128534) to the mobile phase in low concentrations (e.g., 0.1%). |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Contaminated Guard Column or Column Inlet | Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer's instructions) or replace it. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form. |
Problem 3: Low sensitivity or poor signal-to-noise ratio.
| Possible Cause | Suggested Solution |
| Inefficient Ionization in MS Source | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Ensure the mobile phase is compatible with ESI; volatile buffers like ammonium formate (B1220265) or acetate are preferred over non-volatile ones like phosphate. |
| Suboptimal Sample Preparation | The sample preparation method may not be effectively removing interfering matrix components. Consider switching from simple protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3] |
| Analyte Degradation | 4-hydroxymidazolam, in particular, can be acid-sensitive.[3] If using acidic conditions for extraction or in the mobile phase, minimize exposure time and keep samples cool. |
Experimental Protocols
Protocol 1: UPLC-MS/MS for Simultaneous Quantification of Midazolam, this compound, and 4-hydroxymidazolam[3][6]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard solution.
-
Add 900 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Zorbax-SB Phenyl, Rapid Resolution HT (2.1 mm x 100 mm, 3.5 µm).[6]
-
Mobile Phase A: 10 mM ammonium acetate in 10% methanol.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.25 mL/min.[6]
-
Gradient: A linear gradient optimized to separate the isomers and the parent drug. A typical starting point would be a shallow gradient from 5-10% B to 70-80% B over several minutes.
-
Column Temperature: 35-40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
Quantitative Data Summary
The following tables summarize typical chromatographic parameters and performance data from published methods.
Table 1: Chromatographic Conditions for Separation of Hydroxymidazolam Isomers
| Parameter | Method 1 [6] | Method 2 [3] | Method 3 [2] |
| Column | Zorbax-SB Phenyl (2.1 x 100 mm, 3.5 µm) | Kinetex C18 (2.1 x 50 mm, 2.6 µm) | XTerra MS C18 (2.1 x 50mm, 3.5µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in 10% Methanol | 0.1% Acetic Acid in Water | 0.15% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Acetic Acid | Acetonitrile |
| Flow Rate | 0.25 mL/min | 0.3 mL/min | Not Specified |
| Run Time | 5.5 min | 5 min | 3 min |
Table 2: Performance Characteristics of Validated Assays
| Parameter | Method 1 [6] | Method 2 [3] | Method 3 [2] |
| Linear Range | 0.1 - 250 ng/mL | 0.5 - 1000 ng/mL | 2 - 400 ng/mL |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL | 2 ng/mL |
| Recovery | >90% | Not Specified | 84.6 - 86.4% |
| Intra-day Precision (%CV) | <15% | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% | <15% |
Visualizations
Caption: General workflow for the analysis of hydroxymidazolam isomers.
Caption: Decision tree for troubleshooting poor isomer resolution.
References
- 1. biocompare.com [biocompare.com]
- 2. Rapid and simultaneous measurement of midazolam, this compound and digoxin by liquid chromatography/tandem mass spectrometry: application to an in vivo study to simultaneously measure P-glycoprotein and cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and specific determination of midazolam and 1-hydroxymidazolam in human serum by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous detection of a panel of nine sedatives and metabolites in plasma from critically ill pediatric patients via UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fast and simple method for the simultaneous analysis of midazolam, 1-hydroxymidazolam, 4-hydroxymidazolam and 1-hydroxymidazolam glucuronide in human serum, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce ion suppression for 1'-hydroxymidazolam in ESI-MS
Welcome to the technical support center for the analysis of 1'-hydroxymidazolam using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating ion suppression.
Troubleshooting Guides & FAQs
Section 1: Sample Preparation
Q1: I am observing significant ion suppression for this compound in my plasma samples. What sample preparation techniques can I use to minimize this?
A1: Ion suppression in plasma samples is often caused by phospholipids (B1166683) and other matrix components that co-elute with the analyte and interfere with the ionization process. More rigorous sample preparation techniques are highly effective at reducing these matrix effects.[1] Here are some recommended strategies:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components. It allows for the selective extraction of this compound, leading to a cleaner sample. A method for the analysis of midazolam and its hydroxylated metabolites, including this compound, successfully utilized Waters Oasis HLB SPE plates.[2]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for cleaning up plasma samples. It partitions the analyte of interest into an organic solvent, leaving many of the interfering matrix components behind in the aqueous layer. LLE has been shown to result in a smaller initial loss of ESI response compared to protein precipitation.[3] A validated method for midazolam and this compound used a liquid-liquid extraction with ethyl acetate-heptane (1:4).[4]
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less effective at removing matrix components compared to SPE and LLE, and may result in more significant ion suppression.[3] If using PPT, a subsequent dilution of the sample can help reduce the concentration of interfering compounds.[5]
Q2: What are the key steps in an effective SPE protocol for this compound?
A2: A detailed SPE protocol for the analysis of midazolam and its hydroxylated metabolites in pediatric plasma has been described.[2] The key steps are outlined below:
Experimental Protocol: Solid-Phase Extraction of this compound from Plasma [2]
-
Plate Conditioning: Condition a Waters Oasis HLB µ-Elution SPE 96-well plate with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Plate Equilibration: Equilibrate the plate with 200 µL of water containing 1% formic acid.
-
Sample Loading: Load a mixture of 200 µL of water with 1% formic acid, 50 µL of the plasma sample, and 50 µL of the internal standard solution onto the plate. Apply a vacuum to ensure the sample loads completely.
-
Washing: Wash the plate to remove interferences. The specific wash solvents and volumes should be optimized for your specific application.
-
Elution: Elute the analytes of interest using an appropriate organic solvent. The referenced method explored elution with methanol and methanol with 1% formic acid.[2]
Section 2: Liquid Chromatography
Q3: How can I optimize my liquid chromatography (LC) method to reduce ion suppression for this compound?
A3: Chromatographic separation is a powerful tool to mitigate ion suppression by separating this compound from co-eluting matrix components.[3] Here are some strategies:
-
Gradient Elution: Employing a gradient elution with a reversed-phase column (e.g., C8 or C18) can effectively separate the analyte from interfering compounds.[4][6] A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol or acetonitrile) is commonly used.[6][7]
-
Column Chemistry: The choice of stationary phase can influence selectivity and retention. C18 columns are widely used for the analysis of midazolam and its metabolites.[4][7]
-
Flow Rate Reduction: Reducing the ESI flow rate to the nanoliter-per-minute range can lead to reduced signal suppression.[3][8] This is due to the generation of smaller, more highly charged droplets that are more tolerant of nonvolatile salts.[3][8]
-
Mobile Phase Additives: Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) at low concentrations (e.g., 0.1%) to promote analyte ionization.[1][9] Avoid non-volatile buffers such as phosphates.[10]
Section 3: ESI-MS Source Parameters
Q4: Which ESI source parameters are most critical to optimize for minimizing ion suppression and maximizing the signal for this compound?
A4: Careful optimization of ESI source parameters is crucial for achieving high sensitivity and reducing ion suppression.[9][11] Key parameters to consider include:
-
Capillary Voltage: An optimal capillary voltage is necessary for efficient ionization. A typical range for positive mode is 3–5 kV.[9] Too high a voltage can lead to ion fragmentation and signal loss.[9]
-
Nebulizer Gas Pressure: This parameter controls the formation of droplets. Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can cause ion suppression.[9] A recommended range is 20–60 psi.[9]
-
Desolvation Temperature: A higher temperature aids in solvent evaporation and improves ionization efficiency.[9] However, excessively high temperatures can cause thermal degradation of the analyte.[9] A typical range is 250–450°C.[9]
-
Solvent Composition: Increasing the organic content (e.g., acetonitrile (B52724) or methanol) in the mobile phase can enhance ionization in positive mode.[9]
Quantitative Data Summary: ESI Source Parameter Optimization Ranges
| Parameter | Recommended Range (Positive Mode) | Potential Issues Outside Range |
| Capillary Voltage | 3–5 kV[9] | Poor ionization efficiency (too low), ion fragmentation (too high)[9] |
| Nebulizer Gas Pressure | 20–60 psi[9] | Larger droplets, inefficient ionization (too low), ion suppression (too high)[9] |
| Desolvation Temperature | 250–450°C[9] | Inefficient solvent evaporation (too low), thermal degradation (too high)[9] |
| Mobile Phase Flow Rate | 0.1–0.3 mL/min[9] | Reduced ESI efficiency (too high)[9] |
Section 4: Alternative Approaches
Q5: Are there alternative ionization techniques to ESI that are less prone to ion suppression for this compound?
A5: Yes, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[3][5] The ionization mechanism in APCI occurs in the gas phase, making it less affected by the properties of the liquid droplets that are critical in ESI.[5][12] If significant and persistent ion suppression is observed with ESI, switching to an APCI source, if available, is a viable strategy to explore.[3]
Q6: How can I use an internal standard to compensate for ion suppression?
A6: The use of a stable isotope-labeled (SIL) internal standard is a highly effective way to compensate for matrix effects, including ion suppression.[13] A SIL internal standard, such as this compound-¹³C₃, will co-elute with the analyte and experience the same degree of ion suppression.[13] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[13]
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. medpace.com [medpace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 10. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
troubleshooting incomplete enzymatic hydrolysis of 1'-hydroxymidazolam glucuronide
Welcome to the technical support center for the enzymatic hydrolysis of 1'-hydroxymidazolam glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the enzymatic hydrolysis of this compound glucuronide, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the hydrolysis of my this compound glucuronide sample incomplete?
A1: Incomplete hydrolysis can be attributed to several factors, including suboptimal reaction conditions, insufficient enzyme concentration, the presence of inhibitors, or issues with the sample matrix itself. It is also important to consider that this compound can form both O- and N-glucuronides, which may require different enzymatic conditions for efficient cleavage.[1][2][3]
To troubleshoot, consider the following:
-
Enzyme Selection: Different β-glucuronidases exhibit varying efficiencies and substrate specificities.[4][5][6][7] For instance, recombinant enzymes may offer faster and more efficient hydrolysis compared to enzymes from sources like Helix pomatia.[5][8]
-
Reaction Conditions: Ensure that the pH, temperature, and incubation time are optimized for the specific enzyme you are using.
-
Enzyme Concentration: The amount of enzyme may be insufficient for the concentration of the glucuronide in your sample. An optimization experiment varying the enzyme concentration can help determine the optimal level.[9]
-
Presence of Inhibitors: Biological samples can contain endogenous or exogenous substances that inhibit β-glucuronidase activity.
-
Sample Matrix Effects: The composition of the sample matrix (e.g., urine, plasma) can significantly impact enzyme performance.[4]
Q2: What are the optimal conditions for the enzymatic hydrolysis of this compound glucuronide?
A2: The optimal conditions are highly dependent on the source of the β-glucuronidase enzyme. A common starting point for many β-glucuronidase enzymes is an incubation temperature of 37°C.[9] However, some enzymes exhibit optimal activity at higher temperatures, ranging from 40°C to 60°C.[5][10][11] The pH optimum can also vary significantly, with some enzymes preferring acidic conditions (pH 4.5-5.5) and others neutral to slightly basic conditions (pH 6.8-7.4).[8][10][11][12][13] Incubation times can range from as short as 5-15 minutes for some recombinant enzymes to 18-24 hours for others.[5][8][9] It is crucial to consult the manufacturer's recommendations for your specific enzyme and to perform optimization experiments for your particular application.[14]
Q3: How does the sample matrix affect hydrolysis efficiency?
A3: The sample matrix, such as urine or plasma, can introduce variability and compromise the performance of the enzyme.[4] Urine, for example, can have a wide pH range (4.5 to 8.0), which can significantly impact enzyme activity if not properly buffered to the enzyme's optimal pH.[4][15] Furthermore, biological samples may contain endogenous compounds that act as inhibitors to β-glucuronidase.[4] Diluting the sample with an appropriate buffer can help to mitigate these matrix effects and achieve the target pH for optimal enzyme function.[16]
Q4: What are some common inhibitors of β-glucuronidase that I should be aware of?
A4: Several substances can inhibit β-glucuronidase activity, potentially leading to incomplete hydrolysis. These can be present in the original sample or introduced during sample preparation. Some known inhibitors include:
-
D-saccharic acid 1,4-lactone: A potent and well-known inhibitor.[17]
-
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID).[1][2][18]
-
Hecogenin: A selective inhibitor of UGT1A4, which is involved in N-glucuronidation.[1][2]
-
Other compounds: L-ascorbic acid, quercetin, and oleanolic acid have also been reported to have inhibitory effects.[18]
If you suspect the presence of inhibitors, sample purification steps prior to hydrolysis may be necessary.
Q5: There appear to be different types of this compound glucuronide. Does this affect hydrolysis?
A5: Yes, this compound can undergo both O-glucuronidation and N-glucuronidation.[1][2][3] The O-glucuronidation is catalyzed by UGT2B4 and UGT2B7, while N-glucuronidation is catalyzed by UGT1A4.[1][2][3][19] It has been observed that β-glucuronidases can exhibit preferential hydrolysis of O-glucuronides over N-glucuronides.[5] Therefore, if your sample contains a significant amount of the N-glucuronide, you may need to select an enzyme or optimize conditions specifically to ensure its complete cleavage.
Data Summary
The following tables summarize key quantitative data related to the enzymatic hydrolysis of glucuronides.
Table 1: Optimization of β-glucuronidase Hydrolysis for 1-hydroxymidazolam [9]
| Enzyme Concentration | Incubation Time (hours) | Hydrolysis Status |
| Low (208 units) | 0 - 7 | Gradually increasing |
| Low (208 units) | 17 | Maximum level reached |
| High (416 units) | 0 - 7 | Gradually increasing |
| High (416 units) | 17 | Maximum level reached |
| High (416 units) | 18 | Optimal duration |
Table 2: Comparison of β-glucuronidase Enzyme Efficiency on Various Glucuronides [5]
| Enzyme | Optimal Temperature (°C) | Incubation Time for >90% Hydrolysis |
| B-One™ | 20 - 55 | 5 min |
| BGTurbo™ | 20 - 55 | 5 - 60 min (analyte dependent) |
| β-glucuronidase/arylsulfatase | 40 - 55 | 24 hours |
Experimental Protocols
Optimized Enzymatic Hydrolysis Protocol for 1-hydroxymidazolam in Plasma [9]
-
Enzyme Preparation: Dilute 1 mL of β-Glucuronidase with 5 mL of 0.5 M KH₂PO₄ buffer.
-
Sample Incubation: Add 25 µL of the diluted enzyme (providing 416 units) to 100 µL of the plasma sample.
-
Incubation: Incubate the mixture at 37°C for 18 hours.
-
Sample Processing: Following incubation, proceed with the desired extraction method, such as solid-phase extraction (SPE).
Visualizations
The following diagrams illustrate key concepts and workflows related to the enzymatic hydrolysis of this compound glucuronide.
References
- 1. Characterization of this compound glucuronidation in human liver microsomes [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Characterization of 1′-Hydroxymidazolam Glucuronidation in Human Liver Microsomess⃞ | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 6. kurabiotech.com [kurabiotech.com]
- 7. Optimisation of Benzodiazepine Immunoassay Using β-Glucuronidase Enzymatic Hydrolysis: A Comparison of Five Different β-Glucuronidase Enzymes [scirp.org]
- 8. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Conditions for the Enzymatic Hydrolysis of .ALPHA.-Hydroxytriazolam-Glucuronide in Human Urine | CiNii Research [cir.nii.ac.jp]
- 12. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 13. imcstips.com [imcstips.com]
- 14. kurabiotech.com [kurabiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity [ouci.dntb.gov.ua]
- 17. medchemexpress.com [medchemexpress.com]
- 18. scbt.com [scbt.com]
- 19. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mass Spectrometric Sensitivity for Low-Level 1'-Hydroxymidazolam Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection of low-level 1'-hydroxymidazolam using mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Signal Intensity or No Detectable Peak for this compound
-
Question: I am not seeing a peak for this compound, or the signal intensity is very low. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no signal for this compound can stem from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting approach:
-
Sample Preparation and Extraction: Inefficient extraction can lead to significant analyte loss.
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient for removing interfering matrix components. If you are using a simple acetonitrile (B52724) precipitation, consider optimizing the ratio of acetonitrile to plasma, which is often recommended at a 4:1 ratio.[1] Ensure complete protein precipitation by vortexing and centrifuging at high speeds (e.g., 5000 rpm for 10 minutes).[1]
-
Liquid-Liquid Extraction (LLE): This method generally provides a cleaner extract than PPT.[2][3][4][5] Ensure the pH of the aqueous phase is optimized for the extraction of this compound. The choice of organic solvent is also critical; combinations like ethyl acetate-heptane (1:4) have been used successfully.[3]
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and is particularly useful for low-level detection.[6] Ensure the SPE cartridge type is appropriate for the analyte and that the wash and elution steps are optimized.
-
-
Chromatographic Conditions: Poor chromatography can lead to peak broadening and reduced sensitivity.
-
Column Choice: A C18 or C8 reversed-phase column is commonly used for the separation of midazolam and its metabolites.[4][5][7]
-
Mobile Phase: The mobile phase composition, including additives, is crucial for good peak shape and ionization efficiency. Using a mobile phase with a low concentration of an acid, such as 0.1% formic acid or acetic acid, can improve protonation and enhance the signal in positive ion mode.[6][8] The use of ammonium (B1175870) acetate (B1210297) can also be beneficial.[4][8][9]
-
Gradient Elution: A gradient elution program, typically with water/methanol or water/acetonitrile, is often necessary to achieve good separation from matrix components and other metabolites.[3][7][9]
-
-
Mass Spectrometer Settings: Incorrect instrument parameters will directly impact sensitivity.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is the standard for detecting this compound.[3][4][6][7][10]
-
MRM Transitions: Ensure you are using the correct precursor and product ions for Multiple Reaction Monitoring (MRM). For this compound, a common transition is m/z 342.1 → 203.0.[6]
-
Instrument Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[11] This includes optimizing parameters like collision energy, declustering potential, and gas settings.[6]
-
-
System Integrity: Leaks in the system can lead to a loss of sensitivity.[12] Check for leaks in the gas supply, fittings, and column connections.[12]
-
Issue 2: High Background Noise and Matrix Effects
-
Question: My chromatograms have a high baseline, and I suspect matrix effects are suppressing my analyte signal. How can I identify and mitigate this?
-
Answer: Matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact the ionization of this compound, leading to either ion suppression or enhancement.[6][13][14]
-
Assessing Matrix Effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative approach compares the peak area of the analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution.[6][13] A response of less than 100% indicates ion suppression, while a response greater than 100% suggests ion enhancement.[6]
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: As mentioned previously, switching from protein precipitation to a more rigorous method like liquid-liquid extraction or solid-phase extraction can significantly reduce matrix components.[14]
-
Optimize Chromatography: Adjusting the chromatographic method to separate the analyte from interfering matrix components is a key strategy.[13][14] This can involve changing the gradient, the mobile phase composition, or even the type of stationary phase.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d5, is the most effective way to compensate for matrix effects.[10] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate quantification.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantitation (LLOQ) I can expect to achieve for this compound in human plasma?
A1: With a well-optimized LC-MS/MS method, LLOQs for this compound in human plasma can be as low as 0.1 ng/mL[3][9] or even 0.025 ng/mL.[3] Some methods report LLOQs around 0.5 ng/mL.[6][7] The achievable LLOQ will depend on the specific instrumentation, sample preparation method, and sample volume.
Q2: What are the recommended MRM transitions for this compound and its stable isotope-labeled internal standard?
A2: Commonly used MRM transitions are:
It is always recommended to optimize these transitions on your specific mass spectrometer.
Q3: How can I improve the chromatographic peak shape for this compound?
A3: Poor peak shape, such as tailing or broadening, can be addressed by:
-
Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape for basic compounds like this compound.[6]
-
Column Temperature: Increasing the column temperature can sometimes improve peak symmetry and reduce broadening.
-
Injection Volume and Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions to avoid peak distortion. Injecting a large volume of a strong solvent can lead to poor peak shape.
Q4: What are the key stability considerations for this compound during sample handling and storage?
A4: this compound is generally stable under typical bioanalytical laboratory conditions. Studies have shown it to be stable through multiple freeze/thaw cycles (-70 °C), on the bench-top at room temperature for several hours, and in the autosampler for over 24 hours.[6][7] Long-term storage stability has been demonstrated at -70 °C for at least 32 days.[7] However, it is always best practice to validate the stability of the analyte under your specific experimental conditions.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for the detection of this compound.
Table 1: Lower Limits of Quantitation (LLOQ) for this compound
| LLOQ (ng/mL) | Matrix | Sample Preparation | Reference |
| 0.5 | Human Plasma | Liquid-Liquid Extraction | [7] |
| 0.5 | Human Plasma | Solid-Phase Extraction | [6] |
| 0.1 | Human Plasma | Protein Precipitation | [9] |
| 0.1 | Human Plasma | Liquid-Liquid Extraction | [3] |
| 0.025 | Human Plasma | Liquid-Liquid Extraction | [3] |
Table 2: Linearity Ranges for this compound Detection
| Linearity Range (ng/mL) | Matrix | Reference |
| 0.5 - 1000 | Human Plasma | [6] |
| 0.1 - 250 | Human Plasma | [9] |
| 0.025 - 25 | Human Plasma | [3] |
| 0.1 - 250 | Human Plasma | [4] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and simple method for sample cleanup.
-
To a 100 µL aliquot of human plasma, add 900 µL of acetonitrile.[9]
-
Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a minimum of 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction
This protocol provides a cleaner sample extract compared to protein precipitation.
-
To a 0.5 mL aliquot of plasma, add the internal standard solution.[3]
-
Add an appropriate buffer to adjust the pH (e.g., alkalinize to pH 9.5).[5]
-
Add 4 mL of an extraction solvent mixture, such as ethyl acetate-heptane (1:4).[3]
-
Vortex the mixture for 1 minute and then centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase-compatible solvent.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical troubleshooting guide for low sensitivity in this compound analysis.
References
- 1. agilent.com [agilent.com]
- 2. A highly sensitive LC-MS-MS assay for analysis of midazolam and its major metabolite in human plasma: applications to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive liquid chromatography tandem mass spectrometry method for simultaneous quantification of midazolam, this compound and 4-hydroxymidazolam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of midazolam and this compound in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive and specific determination of midazolam and 1-hydroxymidazolam in human serum by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medpace.com [medpace.com]
- 8. Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. gmi-inc.com [gmi-inc.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
resolving calibration curve non-linearity in 1'-hydroxymidazolam bioanalysis
Welcome to the Technical Support Center for Bioanalysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-linear calibration curves in the bioanalysis of 1'-hydroxymidazolam.
Troubleshooting Guides and FAQs
This section is designed to provide direct answers to common problems encountered during the bioanalysis of this compound, with a focus on resolving calibration curve non-linearity.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a non-linear calibration curve in the LC-MS/MS analysis of this compound?
A1: Non-linearity in calibration curves during the bioanalysis of this compound is a frequent issue that can stem from several factors. The most common causes include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and/or the internal standard (IS), leading to a non-proportional response.[1][2]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linearity.[1][3]
-
Ion Source Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to a non-linear response.[1]
-
Inappropriate Internal Standard (IS) Selection: If the IS does not chromatographically co-elute with or have similar ionization characteristics to this compound, it may not adequately compensate for variations in sample preparation and analysis.[4] A stable isotope-labeled (SIL) internal standard for this compound is highly recommended to mitigate these effects.[3][5]
-
Analyte Stability: Degradation of this compound in the biological matrix or during sample processing can lead to inaccurate quantification and affect the linearity of the calibration curve.[6][7][8]
-
Formation of Adducts or Multimers: At higher concentrations, the analyte may form dimers or other multimers, which can lead to a non-linear response.[1]
-
Carryover: Residual analyte from a high-concentration sample being carried over to the next injection can artificially inflate the response of subsequent samples, affecting the curve's linearity.[6]
Q2: My calibration curve for this compound is non-linear at higher concentrations. What should I do?
A2: A loss of linearity at the upper end of the calibration range is a common problem, often due to detector or ion source saturation.[1][3] Here are the recommended troubleshooting steps:
-
Dilute Upper-Level Calibrants and Quality Control (QC) Samples: Prepare a new set of upper-level calibration standards and high-QC (HQC) samples at a lower concentration. If the curve becomes linear, this suggests saturation was the issue. For future analyses, either narrow the calibration range or implement a validated dilution protocol for samples with concentrations exceeding the upper limit of quantification (ULOQ).[9]
-
Optimize Mass Spectrometer Parameters: Reduce the detector gain or dwell time for the specific MRM transition of this compound to decrease signal intensity and avoid saturation.[1]
-
Use a Less Intense MRM Transition: If multiple product ions are available for this compound, consider using a less intense, yet still specific, transition for quantification at higher concentrations.[3] This can extend the linear dynamic range.
-
Check for Carryover: Inject a blank sample immediately after the highest calibrant. If a peak is observed for this compound, carryover is occurring. Optimize the autosampler wash procedure by using a stronger wash solvent or increasing the wash volume and duration.[6]
Q3: I am observing poor linearity at the lower end of my calibration curve for this compound. What could be the cause?
A3: Non-linearity at the lower limit of quantification (LLOQ) is often related to issues with background noise, analyte adsorption, or poor extraction efficiency at low concentrations.
-
Evaluate Matrix Effects: Matrix effects can have a more pronounced impact at lower concentrations.[2] Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Optimize Sample Preparation: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) should be optimized to maximize the removal of interfering matrix components. Solid-phase extraction (SPE) is often effective at reducing matrix effects.[6]
-
Assess Analyte Adsorption: this compound may adsorb to plasticware (e.g., vials, pipette tips) at low concentrations. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.
-
Improve Chromatographic Resolution: Ensure that this compound is well-separated from any co-eluting matrix components. Adjusting the mobile phase composition or gradient profile can improve peak shape and resolution.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting non-linear calibration curves in this compound bioanalysis.
Caption: Troubleshooting workflow for non-linear calibration curves.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to troubleshooting calibration curve non-linearity.
Protocol 1: Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Prepared blank biological matrix extract (e.g., plasma from which this compound has been extracted)
-
Mobile phase
Procedure:
-
Set up the LC system with the analytical column and mobile phase used for the this compound assay.
-
Infuse the this compound solution post-column into the mobile phase stream using a syringe pump and a tee-piece connector before the mass spectrometer inlet.
-
Allow the infused signal to stabilize to obtain a steady baseline.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused this compound. Any deviation (dip or peak) from the stable baseline indicates a matrix effect at that retention time.[2][4]
Protocol 2: Evaluation of this compound Stability in Plasma
Objective: To assess the stability of this compound in plasma under various storage and handling conditions.
Materials:
-
Blank human plasma
-
Stock solution of this compound
-
Internal standard solution
-
Validated LC-MS/MS method
Procedure:
-
Prepare QC samples at low and high concentrations by spiking blank plasma with this compound.
-
Autosampler Stability: Analyze a set of extracted QC samples immediately after preparation. Leave another set in the autosampler at a controlled temperature (e.g., 4°C or room temperature) and re-analyze after a specified period (e.g., 24 hours).[6][10]
-
Freeze-Thaw Stability: Analyze a set of QC samples. Subject another set to three freeze-thaw cycles (e.g., freeze at -80°C, thaw at room temperature). Analyze the samples after the final thaw.
-
Long-Term Stability: Store QC samples at -80°C for an extended period (e.g., 1, 3, or 6 months).[6] Analyze the samples and compare the results to those from freshly prepared QCs.
-
Calculate the percentage deviation of the mean concentration of the stability samples from the nominal concentration. A deviation of ≤15% is generally considered acceptable.[11][12]
Data Presentation
The following tables summarize typical quantitative data from validated bioanalytical methods for this compound, which can serve as a reference for expected performance.
Table 1: Linearity and Sensitivity of Published this compound Assays
| Reference | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| [6] | Human Plasma | 0.5 - 1000 | 0.5 | Linear | > 0.98 |
| [13] | Rat Plasma | 2 - 400 | 2 | Linear | Not Reported |
| [11] | Human Plasma | 0.1 - 250 | 0.1 | Linear | Not Reported |
| [12] | Human Plasma | 0.1 - 250 | 0.1 | Linear | Not Reported |
| [14] | Human Plasma | 5 - 200 | 5 | Linear | > 0.99 |
Table 2: Accuracy and Precision Data from a Validated Method
The following data is representative of the performance of a validated LC-MS/MS method for this compound in human plasma.[6]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 0.5 | < 20 | 91-109 | < 20 | 91-109 |
| Low QC | 2 | < 15 | 85-115 | < 15 | 85-115 |
| Medium QC | 20 | < 15 | 85-115 | < 15 | 85-115 |
| Medium QC | 200 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 800 | < 15 | 85-115 | < 15 | 85-115 |
Signaling Pathways and Logical Relationships
Metabolic Pathway of Midazolam
Midazolam is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its active metabolite, this compound. Understanding this pathway is crucial for interpreting bioanalytical results, as factors affecting CYP3A4 activity can influence the concentration of this compound.
Caption: Metabolic pathway of Midazolam to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 8. Problems with analysis of biological matrices | PPTX [slideshare.net]
- 9. fda.gov [fda.gov]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of midazolam and this compound in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and simultaneous measurement of midazolam, this compound and digoxin by liquid chromatography/tandem mass spectrometry: application to an in vivo study to simultaneously measure P-glycoprotein and cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
selection and validation of internal standards for 1'-hydroxymidazolam analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of 1'-hydroxymidazolam.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate type of internal standard (IS) for the analysis of this compound?
A1: For quantitative bioanalysis of this compound using LC-MS/MS, a stable isotope-labeled (SIL) internal standard is highly recommended.[1][2] Deuterated analogs such as this compound-D4 or this compound-D5 are ideal choices.[3][4] These SIL-IS share nearly identical physicochemical properties and chromatographic behavior with the analyte, which allows them to effectively compensate for variability during sample extraction, handling, and instrument response.[1] If a SIL-IS for this compound is unavailable, a deuterated analog of the parent drug, midazolam (e.g., Midazolam-D4 or Midazolam-D5), can be a suitable alternative.[5] In some cases, a structural analog with similar chromatographic and mass spectrometric properties, such as prazepam or digitoxin, has been used, but this is less ideal than a SIL-IS.[6]
Q2: What are the critical validation parameters to assess when validating an internal standard for this compound analysis?
A2: According to regulatory guidelines from the FDA and ICH, the validation of a bioanalytical method, including the performance of the internal standard, must assess several key parameters.[1][2][7][8] These include:
-
Selectivity and Specificity: Ensuring that endogenous matrix components or other metabolites do not interfere with the detection of the analyte or the IS.[5][9]
-
Matrix Effect: Evaluating the potential for ion suppression or enhancement of the analyte and IS signals by the biological matrix.[1][5][10]
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively.[11][7]
-
Recovery: Assessing the efficiency of the extraction procedure for both the analyte and the IS.[5][6][10]
-
Stability: Evaluating the stability of the analyte and IS in the biological matrix under various storage and handling conditions.[1][5]
-
Internal Standard Response Variability: Monitoring the consistency of the IS response across all samples in an analytical run.[12][13]
Q3: How can I evaluate the matrix effect for this compound and its internal standard?
A3: The matrix effect can be assessed by comparing the peak area response of the analyte and IS in a neat solution (post-extraction spike) to their response in an extracted blank matrix sample spiked with the analyte and IS at the same concentration.[1][5] The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF value of 1 indicates no matrix effect, a value >1 suggests ion enhancement, and a value <1 indicates ion suppression. The IS-normalized MF should also be calculated to ensure the IS effectively compensates for any matrix effects.
Troubleshooting Guide
Issue 1: High variability in the internal standard peak area across an analytical run.
-
Possible Cause: Inconsistent sample preparation, such as variations in extraction recovery or pipetting errors.
-
Troubleshooting Steps:
-
Review the sample preparation procedure for any inconsistencies.
-
Ensure proper and consistent vortexing and centrifugation steps.
-
Verify the accuracy and precision of all pipettes and automated liquid handlers.
-
According to FDA guidance, if a gradual drift in IS response is observed, the affected subject samples should be reanalyzed.[12]
-
-
Possible Cause: Issues with the LC-MS/MS system, such as inconsistent injection volume or fluctuations in the ion source.
-
Troubleshooting Steps:
-
Check the autosampler for proper operation and ensure the injection needle is not clogged.
-
Clean the ion source and inspect for any contamination.
-
Monitor system suitability samples throughout the run to detect any instrument-related drift.
-
Issue 2: Poor recovery of this compound and/or the internal standard.
-
Possible Cause: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is not optimal for the analyte and IS.
-
Troubleshooting Steps:
-
Optimize the extraction solvent composition and pH. For liquid-liquid extraction, test different organic solvents.[3][6] For solid-phase extraction, evaluate different sorbents and elution solvents.[5]
-
Ensure the protein precipitation agent is added in the correct ratio and that precipitation is complete.[11]
-
Recovery does not need to be 100%, but it should be consistent and reproducible across the concentration range.[10]
-
Issue 3: Significant matrix effect leading to inaccurate quantification.
-
Possible Cause: Co-eluting endogenous components from the biological matrix are suppressing or enhancing the ionization of the analyte and/or IS.
-
Troubleshooting Steps:
-
Modify the chromatographic conditions to improve the separation of the analyte and IS from interfering matrix components. This can include changing the column, mobile phase composition, or gradient profile.[11]
-
Employ a more selective sample preparation technique, such as solid-phase extraction, to remove a wider range of interfering compounds.[5]
-
If a SIL-IS is not being used, switch to one. A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[1][2]
-
Experimental Protocols & Data
Table 1: Summary of LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Method 1[11] | Method 2[3] | Method 3[6] | Method 4[5] |
| Internal Standard | Deuterated (D5) midazolam | Midazolam-D4 & this compound-D4 | Digitoxin | 2H4-midazolam |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Chromatographic Column | Zorbax-SB Phenyl | Sunfire C18 | XTerra MS C18 | C18 analytical column |
| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) in 10% methanol (B129727) and acetonitrile (B52724) | 10 mM formic acid and methanol | Gradient with unspecified components | Acetonitrile:water (55/45, v/v) with 0.1% acetic acid |
| Flow Rate | 0.25 mL/min | 0.3 mL/min | Not specified | 0.3 mL/min |
| Ionization Mode | Not specified | Positive ESI | Positive ESI | Not specified |
Table 2: Summary of Validation Data for this compound Analysis
| Parameter | Method 1[11] | Method 2[3] | Method 3[6] | Method 4[5] |
| Linearity Range | 0.100-250 ng/mL | 0.2-100 nmol/L | 2-400 ng/mL | 0.5-1000 ng/mL |
| LLOQ | 0.1 ng/mL | Not specified | 2 ng/mL | 0.5 ng/mL |
| Accuracy | 85-115% | -1.1 to 7.5% bias | < 15% | 85–115% |
| Precision (%CV) | Within 85-115% | 2.2-7.6% (repeatability), 3.1-10.2% (reproducibility) | < 15% | < 15% |
| Recovery | >90% | 94.5-98.3% | 84.6-86.4% | Not specified |
Detailed Methodologies
Method 1: Protein Precipitation[11]
-
To 100 µL of human plasma, add the internal standard (Deuterated (D5) midazolam).
-
Add 900 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction[3]
-
To 0.5 mL of plasma, add the internal standards (Midazolam-D4 and this compound-D4).
-
Perform liquid-liquid extraction with a mixture of ethyl acetate and heptane (B126788) (1:4).
-
Evaporate the organic layer and reconstitute the residue.
-
Inject the reconstituted sample into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE)[5]
-
Dilute 100 µL of plasma with a solution containing the deuterated internal standard.
-
Load the sample onto a 96-well µ-elution SPE plate.
-
Wash the plate to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Inject the eluate into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Decision logic for internal standard selection and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and simultaneous measurement of midazolam, this compound and digoxin by liquid chromatography/tandem mass spectrometry: application to an in vivo study to simultaneously measure P-glycoprotein and cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. capa.org.tw [capa.org.tw]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of 1'-Hydroxymidazolam Following FDA Guidelines
This guide provides a comprehensive overview of the validation of a bioanalytical method for 1'-hydroxymidazolam, a major active metabolite of midazolam, in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines. The content is intended for researchers, scientists, and professionals in the field of drug development.
I. Introduction to Bioanalytical Method Validation
Bioanalytical method validation is a critical process in drug development that ensures the reliability, accuracy, and precision of a method for the quantitative determination of a drug or its metabolites in biological matrices. The FDA provides comprehensive guidance for industry on this topic, with the International Council for Harmonisation (ICH) M10 guideline being a key document. These guidelines establish the standards for various validation parameters to ensure the integrity of pharmacokinetic and other clinical study data.
This guide will focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound in human plasma, a common analytical technique for this purpose.
II. Comparison of Bioanalytical Methods for this compound
Several LC-MS/MS methods have been developed and validated for the quantification of this compound in human plasma. Below is a comparison of key performance parameters from published methods, demonstrating the expected performance of a validated assay.
Table 1: Comparison of Validated LC-MS/MS Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | FDA Guideline (ICH M10) Acceptance Criteria |
| Linearity Range (ng/mL) | 0.5 - Not Specified | 0.1 - 250 | 0.1 - 250 | 2 - 400 | Correlation coefficient (r²) ≥ 0.98 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.1 | 0.1 | 2 | Within ±20% of nominal value |
| Intra-day Precision (%CV) | < 11.3 | < 15 | < 15.0 | < 15 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 11.3 | < 15 | < 15.0 | < 15 | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%RE) | -1.2 to -6.0 | Within ±15% | Within ±13% | Within ±15% | Within ±15% of nominal value (±20% at LLOQ) |
| Inter-day Accuracy (%RE) | -1.2 to -6.0 | Within ±15% | Within ±13% | Within ±15% | Within ±15% of nominal value (±20% at LLOQ) |
| Recovery (%) | > 94.2 | > 90 | Not Reported | 84.6 - 86.4 | Consistent, precise, and reproducible |
CV: Coefficient of Variation; RE: Relative Error
III. Experimental Protocol for Bioanalytical Method Validation
The following protocol outlines the key experiments required for the full validation of a bioanalytical method for this compound in human plasma, based on FDA guidelines.
1. Reference Standards and Reagents:
-
Obtain certified reference standards for this compound and a suitable internal standard (IS), such as a deuterated analog (e.g., this compound-d4).
-
Use HPLC-grade or higher purity solvents and reagents.
-
Source drug-free human plasma from qualified vendors.
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the this compound stock solution to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Prepare a working solution of the IS at a constant concentration.
3. Calibration Curve and Quality Control Sample Preparation:
-
Spike drug-free plasma with the appropriate working solutions to prepare a calibration curve consisting of a blank (plasma without analyte or IS), a zero standard (plasma with IS), and at least six non-zero concentration levels.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
4. Sample Preparation (Liquid-Liquid Extraction Example):
-
To 100 µL of plasma sample (CS, QC, or unknown), add the IS working solution.
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS System and Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the IS. For example, m/z 342.1 → 203.0 for this compound.
-
6. Validation Experiments:
-
Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of the analyte and IS.
-
Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Calibration Curve: Analyze a calibration curve in each validation run. The curve should have a correlation coefficient (r²) of ≥ 0.98. The accuracy of back-calculated concentrations for at least 75% of the standards should be within ±15% of the nominal values (±20% at the LLOQ).
-
Accuracy and Precision: Analyze at least three batches of QC samples on different days. The intra- and inter-batch precision should not exceed 15% CV, and the accuracy should be within ±15% RE (except for the LLOQ, where it should be ≤ 20% CV and within ±20% RE).
-
Recovery: Compare the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels (low, medium, and high).
-
Stability: Evaluate the stability of this compound in plasma under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -70°C) for a period that covers the expected duration of the study.
-
Post-Preparative (Autosampler) Stability: In
-
Inter-Laboratory Cross-Validation of 1'-Hydroxymidazolam Quantification Methods: A Comparative Guide
The accurate quantification of 1'-hydroxymidazolam, the primary active metabolite of midazolam, is crucial for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies. As a sensitive probe for cytochrome P450 3A4 (CYP3A4) activity, consistent measurement of its concentration across different research settings is paramount. This guide provides a comparative overview of various validated bioanalytical methods for this compound quantification in human plasma, drawing upon published data to facilitate inter-laboratory comparison and method selection.
Comparative Analysis of Quantification Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of this compound due to its high sensitivity and selectivity.[1] While a formal inter-laboratory cross-validation study was not identified in the public literature, a comparison of independently validated methods reveals key performance characteristics. The following tables summarize the quantitative data from several published LC-MS/MS methods, offering a baseline for performance comparison.
Table 1: Linearity and Sensitivity of this compound Quantification Methods
| Method Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix |
| Li et al. (2007)[2] | 0.1 - 250 | 0.1 | Human Plasma |
| Dostalek et al. (2010)[3] | 0.1 - 250 | 0.1 | Human Plasma |
| Ghassabian et al. (2005)[1] | 0.1 - 100 | 0.1 | Human Plasma |
| Medpace Bioanalytical (Poster)[4] | Not explicitly stated, LLOQ is 0.5 | 0.5 | Human Plasma |
| Ha et al. (2021)[5] | 0.5 - 1000 | 0.5 | Human Plasma |
| Wessels et al. (2021)[6][7] | 0.005 - 1.5 (µg/mL) / 5 - 1500 (ng/mL) | 5 | Human Serum/Plasma |
| Mooiman et al. (2013)[8] | 1.0 - 500 (nM) | 1.0 (nM) | Human Liver Microsomes |
Table 2: Accuracy and Precision of this compound Quantification Methods
| Method Reference | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%RSD/%CV) | Inter-day Precision (%RSD/%CV) |
| Li et al. (2007)[2] | Within ±13% | Within ±13% | <15.0% | <15.0% |
| Ha et al. (2021)[5] | 86.0 - 115% | 91.4 - 106% | 2.09 - 14.8% | 2.47 - 16.7% |
| Medpace Bioanalytical (Poster)[4] | -6.0% to 1.0% (bias) | -6.0% to 1.0% (bias) | Not specified | 2.6% to 11.3% |
| Mooiman et al. (2013)[8] | ≥85% and ≤115% | ≥85% and ≤115% | ≤4.43% | ≤4.43% |
Note: Accuracy is often reported as the percentage of the nominal concentration or bias, while precision is reported as the relative standard deviation (RSD) or coefficient of variation (CV). The acceptance criteria for accuracy and precision in bioanalytical method validation are typically within ±15% (±20% at the LLOQ).
Experimental Protocols
The methodologies employed for this compound quantification share common principles but differ in specific reagents and parameters. A generalized workflow is presented below, followed by a summary of specific protocols from the cited literature.
The process of quantifying this compound in biological matrices typically involves sample preparation to isolate the analyte, chromatographic separation, and detection by mass spectrometry.
Caption: Generalized workflow for LC-MS/MS quantification of this compound.
-
Sample Preparation:
-
Protein Precipitation (PPT): A common and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[3][7] This is often followed by centrifugation, and the supernatant is directly injected or evaporated and reconstituted.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent (e.g., tert-butyl methyl ether).[2][8] It generally results in a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): In this method, the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[5] SPE can provide very clean extracts and allows for sample concentration.
-
-
Chromatographic Separation:
-
Columns: Reversed-phase C8 or C18 columns are most frequently used for separation.[2][4][5]
-
Mobile Phases: A gradient elution is typically employed, using a combination of an aqueous phase (often containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic phase (such as methanol (B129727) or acetonitrile).[2][4]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI) is universally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.[4][5] A common transition for this compound is m/z 342.1 → 203.0 or 342.2 → 203.2.[4][5]
-
Internal Standards: A stable isotope-labeled analog of the analyte (e.g., this compound-[13C3]) or a structurally similar compound (e.g., triazolam, deuterated midazolam) is used to correct for variability in sample processing and instrument response.[2][3][9]
-
Inter-Laboratory Cross-Validation Workflow
To ensure data consistency and reliability across different laboratories, a cross-validation of the analytical method is essential. This process involves comparing the results obtained from analyzing the same set of quality control (QC) samples at two or more laboratory sites.
Caption: Workflow for inter-laboratory cross-validation of an analytical method.
Conclusion
While the reviewed literature does not present a head-to-head inter-laboratory cross-validation for this compound quantification, the compilation of data from multiple independent validations provides valuable insights. The presented LC-MS/MS methods consistently demonstrate high sensitivity (LLOQs in the sub-ng/mL range), good linearity, and acceptable accuracy and precision, adhering to regulatory guidelines for bioanalytical method validation.[6] Researchers and drug development professionals can use this guide to select a suitable starting point for their own method development and validation, and to understand the expected performance characteristics for the reliable quantification of this important CYP3A4 metabolite. The key to successful inter-laboratory data comparison lies in the rigorous initial validation of the chosen method and subsequent cross-validation if multiple analytical sites are involved.
References
- 1. A highly sensitive LC-MS-MS assay for analysis of midazolam and its major metabolite in human plasma: applications to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of midazolam and this compound in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpace.com [medpace.com]
- 5. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fast and simple method for the simultaneous analysis of midazolam, 1-hydroxymidazolam, 4-hydroxymidazolam and 1-hydroxymidazolam glucuronide in human serum, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a LC-MS/MS method for the in vitro analysis of 1-hydroxymidazolam in human liver microsomes: application for determining CYP3A4 inhibition in complex matrix mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
A Comparative Guide: 1'-Hydroxymidazolam vs. 4-Hydroxymidazolam as CYP3A4 Activity Probes
For Researchers, Scientists, and Drug Development Professionals
Midazolam is a widely recognized probe substrate for assessing the in vitro and in vivo activity of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. Its metabolism primarily yields two hydroxylated metabolites: 1'-hydroxymidazolam and 4-hydroxymidazolam (B1200804). The formation of these metabolites is catalyzed by CYP3A4 and, to a lesser extent, CYP3A5. This guide provides a detailed comparison of this compound and 4-hydroxymidazolam as individual probes for CYP3A4 activity, supported by experimental data and protocols.
Performance Comparison
The suitability of this compound and 4-hydroxymidazolam as CYP3A4 activity probes is influenced by their differing formation kinetics. At lower concentrations of midazolam, this compound is the predominant metabolite.[1][2][3][4][5][6] As the concentration of midazolam increases, the proportion of 4-hydroxymidazolam formation rises.[1][3] This phenomenon is attributed to the homotropic allosteric mechanism of midazolam binding to CYP3A4, where the binding of a second midazolam molecule to an allosteric site alters the enzyme's conformation, favoring 4-hydroxylation.[1][5][6]
Consequently, the ratio of this compound to 4-hydroxymidazolam is not constant and can be influenced by the substrate concentration and the presence of other compounds that may act as allosteric effectors.[1][3] This variability is a crucial consideration when selecting a metabolite as a probe for CYP3A4 activity. While this compound formation is a more direct measure of CYP3A4 activity at low, pharmacologically relevant concentrations, monitoring both metabolites can provide deeper insights into complex drug-drug interactions involving allosteric binding.
Quantitative Data Summary
The following table summarizes key kinetic parameters for the formation of this compound and 4-hydroxymidazolam. These values can vary depending on the experimental system (e.g., human liver microsomes, recombinant CYP3A4).
| Parameter | This compound | 4-Hydroxymidazolam | Reference |
| Primary Metabolite at Low Substrate Concentrations | Yes | No | [1][2][3][4][5][6] |
| Formation Increases with High Substrate Concentrations | No | Yes | [1][3] |
| Typical Formation Rate in Rat Intestinal Microsomes (nmol/min/mg protein) | 0.064 ± 0.00138 | 0.090 ± 0.00158 | [7] |
| Typical Formation Rate in Human Liver Microsomes (nmol/min/mg protein) | Varied from 0.025 to 3.106 | Not specified | [8] |
Experimental Protocols
Accurate quantification of this compound and 4-hydroxymidazolam is essential for their use as CYP3A4 probes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive analytical method for their simultaneous measurement.[9][10][11][12][13]
Key Experiment: In Vitro CYP3A4 Inhibition Assay
This experiment assesses the potential of a test compound to inhibit CYP3A4 activity by measuring the formation of this compound and 4-hydroxymidazolam from midazolam in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Midazolam
-
This compound and 4-hydroxymidazolam standards
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound
-
Acetonitrile (B52724) (for quenching)
-
Internal standard (e.g., deuterated midazolam or metabolites)[10][11]
Procedure:
-
Incubation: Pre-incubate HLMs, midazolam (at a concentration where both metabolites are formed, e.g., 50 µM), and the test compound in phosphate buffer at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation Time: Incubate for a predetermined time where the reaction is linear (e.g., 10 minutes).[14]
-
Quenching: Stop the reaction by adding cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. The supernatant can be directly injected or further processed (e.g., evaporation and reconstitution).[10]
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and 4-hydroxymidazolam.[9][10][11]
Data Analysis:
Calculate the rate of formation of each metabolite in the presence and absence of the test compound. Determine the IC50 value for the test compound's inhibition of the formation of each metabolite.
Visualizations
Metabolic Pathway of Midazolam
Caption: Metabolic conversion of midazolam by CYP3A4/5 and subsequent glucuronidation.
Experimental Workflow for CYP3A4 Inhibition Assay
Caption: Workflow for assessing CYP3A4 inhibition using midazolam metabolites.
Logical Relationship of Midazolam Concentration and Metabolite Formation
Caption: Impact of midazolam concentration on primary metabolite formation.
References
- 1. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly sensitive liquid chromatography tandem mass spectrometry method for simultaneous quantification of midazolam, this compound and 4-hydroxymidazolam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Saliva as a Non-Invasive Alternative to Plasma for Monitoring 1'-Hydroxymidazolam Concentrations
A comparative guide for researchers and drug development professionals on the correlation of 1'-hydroxymidazolam levels in plasma versus saliva, supported by experimental data.
The use of saliva as a diagnostic fluid offers a non-invasive, stress-free, and convenient alternative to blood sampling for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative analysis of this compound concentrations in plasma and saliva, focusing on the correlation between the two matrices. The data presented is derived from a key study that investigated the pharmacokinetics of midazolam and its primary metabolite, this compound, providing valuable insights for researchers in the field.
Quantitative Data Summary
A study conducted by Link et al. investigated the kinetics of midazolam and this compound in both plasma and saliva.[1][2][3] While a direct correlation coefficient for this compound between the two matrices was not explicitly stated, the study provides area under the curve (AUC) data which demonstrates a relationship between plasma and saliva concentrations. The following table summarizes the mean AUC of this compound in plasma and saliva after intravenous (IV) and oral administration of midazolam.
| Administration Route | Matrix | Mean AUC of this compound (ng·h/mL) |
| Intravenous (2 mg Midazolam) | Plasma | 11.8 |
| Saliva | Not explicitly stated, but detectable | |
| Oral (7.5 mg Midazolam) | Plasma | 51.9 |
| Saliva | 2.3 |
Note: The concentrations of this compound are significantly lower in saliva compared to plasma.[1] This is an important consideration for the sensitivity of the analytical methods employed.
The parent drug, midazolam, showed a significant linear correlation between plasma and saliva concentrations (r = 0.864, P < 0.0001 under basal conditions and r = 0.913, P < 0.0001 after oral administration), suggesting that saliva can be a reliable matrix for predicting plasma concentrations of the parent drug.[1] While a similar correlation for this compound is not provided, the consistent detection of the metabolite in saliva when present in plasma indicates a qualitative correlation. Studies on other drugs have also shown strong correlation coefficients between saliva and plasma concentrations, supporting the potential of saliva as a surrogate for plasma in pharmacokinetic studies.[4][5]
Experimental Protocols
The data presented is based on a two-way cross-over study involving eight healthy subjects who received either intravenous (2 mg) or oral (7.5 mg) midazolam.[1][3] The following is a detailed methodology for the key experiments:
1. Sample Collection:
-
Plasma: Venous blood samples were collected into heparinized tubes at specified time points after drug administration. Plasma was separated by centrifugation and stored at -20°C until analysis.
-
Saliva: Saliva samples were collected by spitting into polypropylene (B1209903) tubes at the same time points as blood collection. Samples were also stored at -20°C until analysis.
2. Sample Preparation:
-
A liquid-liquid extraction method was employed for both plasma and saliva samples.
-
Internal standards (d5-midazolam and d5-1'-hydroxymidazolam) were added to the samples.
-
The samples were then subjected to extraction, and the organic layer was evaporated to dryness.
-
The residue was reconstituted in the mobile phase for analysis.
3. Analytical Method:
-
Concentrations of midazolam and this compound in plasma and saliva were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
The lower limits of quantification (LOQ) for both midazolam and this compound were 0.05 ng/mL in both plasma and saliva.[1]
-
Linear calibration curves were obtained for concentrations ranging from 0.05 to 20 ng/mL for both analytes in both matrices (r² > 0.998).[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow from sample collection to data analysis in the study comparing this compound concentrations in plasma and saliva.
Caption: Experimental workflow for comparing plasma and saliva concentrations.
Conclusion
References
- 1. Pharmacokinetics of intravenous and oral midazolam in plasma and saliva in humans: usefulness of saliva as matrix for CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. Pharmacokinetics of intravenous and oral midazolam in plasma and saliva in humans: usefulness of saliva as matrix for CYP3A phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative assessment of saliva and plasma for drug bioavailability and bioequivalence studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative assessment of saliva and plasma for drug bioavailability and bioequivalence studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sedative Contribution of 1'-Hydroxymidazolam: A Comparative Analysis of its Relationship with Clinical Sedation Scores
A detailed review for researchers and drug development professionals on the quantitative relationship between the primary active metabolite of midazolam, 1'-hydroxymidazolam, and its impact on clinical sedation. This guide synthesizes data from key studies to provide a comparative analysis of its sedative potency relative to the parent drug, midazolam, and offers insights into the experimental methodologies used to establish these correlations.
Introduction
Midazolam, a short-acting benzodiazepine, is extensively used for procedural sedation and anxiolysis.[1] Its clinical effects are primarily mediated through its interaction with GABA-A receptors in the central nervous system.[1] Midazolam is rapidly metabolized in the liver by cytochrome P450 3A4 (CYP3A4) enzymes to its principal active metabolite, this compound.[2] This metabolite also possesses sedative properties and its contribution to the overall clinical effect of midazolam is a critical consideration in pharmacodynamic studies and drug development.[3][4] Understanding the relationship between this compound plasma concentrations and clinical sedation scores is essential for optimizing dosing regimens and ensuring patient safety.
Comparative Analysis of Sedative Effects
Multiple studies have investigated the sedative contribution of this compound, often in conjunction with the parent drug, midazolam. The data consistently indicates that this compound is a pharmacologically active metabolite that significantly contributes to the sedative effects observed after midazolam administration.
A key finding is that this compound possesses approximately half the sedative activity of midazolam.[3][4] Pharmacokinetic-pharmacodynamic (PK-PD) models that incorporate both midazolam and this compound concentrations have demonstrated superior predictive accuracy for clinical sedation scores compared to models based on midazolam alone.[4]
The following tables summarize quantitative data from pivotal studies that have explored the relationship between plasma concentrations of midazolam and this compound and their correlation with clinical sedation.
Table 1: Pharmacokinetic-Pharmacodynamic Correlation in a Pediatric Population
| Parameter | Midazolam | This compound | Combined Model | Reference |
| Average Plasma Concentration | 150 ng/mL | 90 ng/mL | - | [4] |
| Sedation Score | Score 1 (awake) vs. Score 2 (drowsy/asleep) | - | Odds Ratio of 4 in favor of Score 2 | [4] |
| Predictive Accuracy | - | - | Predicted correct scores in 86% of cases | [4] |
| Relative Activity | - | Approximately half the activity of midazolam | - | [3][4] |
Table 2: Median Effective Concentrations (EC50) in Healthy Volunteers
| Pharmacodynamic Endpoint | Midazolam (EC50) | α-Hydroxymidazolam (EC50) | Reference |
| EEG Effect (beta frequency band) | 77 ng/mL | 98 ng/mL | [3] |
| Peak Saccadic Velocity | 40 ng/mL | 49 ng/mL | [3] |
Experimental Protocols
The establishment of a clear relationship between this compound levels and sedation scores relies on robust experimental designs and analytical methodologies. The following sections detail the typical protocols employed in these studies.
Subject Population and Drug Administration
Studies have been conducted in various populations, including healthy adult volunteers and pediatric patients undergoing surgery.[3][4] Midazolam is typically administered orally or intravenously.[3][4] For oral administration, a median dose of 0.5 mg/kg has been used in children.[4] In studies with healthy volunteers, intravenous infusions of both midazolam (0.1 mg/kg) and α-hydroxymidazolam (0.15 mg/kg) have been administered.[3]
Blood Sampling and Analysis
Blood samples are collected at predetermined time points to characterize the pharmacokinetic profiles of midazolam and this compound. Plasma concentrations of both compounds are typically measured using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6]
HPLC Method Example:
-
Sample Preparation: Plasma samples (100 µL) are extracted using a liquid-liquid extraction procedure with a solvent mixture such as 10% isopropanol (B130326) in dichloromethane (B109758) containing an internal standard (e.g., climazolam).[5] This is followed by a back-extraction into an acidic solution (e.g., 0.02 M phosphoric acid).[5]
-
Chromatographic Separation: Separation is achieved on a C8 or C18 reverse-phase column.[5][7] A typical mobile phase consists of a mixture of acetonitrile, tetrahydrofuran, and a phosphate (B84403) buffer.[5]
-
Detection: The eluent is monitored by UV absorbance at a specific wavelength (e.g., 220 nm or 240 nm).[5][8]
-
Quantification: Calibration curves are generated using standard solutions of midazolam and this compound in blank plasma. The lower limit of quantification is typically in the range of 0.5 to 12.5 ng/mL.[5][9]
Assessment of Clinical Sedation
A variety of validated clinical sedation scales are utilized to quantify the level of sedation at the time of blood sampling. The choice of scale depends on the patient population and the specific objectives of the study. Commonly used scales include:
-
Simple Sedation Score: A binary scale, for instance, Score 1 for awake and Score 2 for drowsy/asleep, has been used in pediatric studies.[4]
-
Ramsay Sedation Scale: A six-point scale that assesses the patient's response to verbal and physical stimuli.
-
Observer's Assessment of Alertness/Sedation Scale (OAA/S): A five-point scale that evaluates responsiveness, speech, facial expression, and appearance.
-
COMFORT-Behavior Scale: Used for assessing sedation and pain in pediatric patients.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of midazolam and a typical experimental workflow for establishing the correlation between drug/metabolite levels and sedation scores.
Caption: Metabolic pathway of midazolam to this compound and their combined action on the GABA-A receptor to produce clinical sedation.
Caption: Experimental workflow for correlating plasma concentrations of midazolam and this compound with clinical sedation scores.
Conclusion
The available evidence strongly supports the significant contribution of this compound to the sedative effects of midazolam. Pharmacokinetic-pharmacodynamic models that account for both the parent drug and its active metabolite provide a more accurate prediction of clinical sedation. For researchers and drug development professionals, it is imperative to consider the pharmacological activity of this compound in the design and interpretation of studies involving midazolam. Future research should continue to refine these models across diverse patient populations to further optimize sedation practices and enhance patient safety.
References
- 1. Pharmacokinetic‐pharmacodynamic modeling of the central nervous system effects of midazolam and its main metabolite α‐hydroxymidazolam in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic-pharmacodynamic modeling of the central nervous system effects of midazolam and its main metabolite alpha-hydroxymidazolam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of midazolam and its 1-hydroxy metabolite to preoperative sedation in children: a pharmacokinetic-pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement by HPLC of midazolam and its major metabolite, 1-hydroxymidazolam in plasma of very premature neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. academic.oup.com [academic.oup.com]
- 9. medpace.com [medpace.com]
- 10. Pharmacokinetics and pharmacodynamics of midazolam and metabolites in nonventilated infants after craniofacial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of the 1'-Hydroxymidazolam-to-Midazolam Ratio and Alternative Methods for Drug Clearance Assessment
A Guide for Researchers and Drug Development Professionals
The accurate assessment of drug clearance, particularly for compounds metabolized by the highly variable cytochrome P450 3A (CYP3A) enzymes, is a cornerstone of drug development and clinical pharmacology. Midazolam, a short-acting benzodiazepine, is predominantly and extensively metabolized by CYP3A4 and CYP3A5, making it a widely used probe substrate to evaluate CYP3A activity.[1][2][3] The metabolic ratio of its primary active metabolite, 1'-hydroxymidazolam, to the parent drug, midazolam, has been investigated as a potential surrogate for drug clearance and CYP3A-mediated drug-drug interactions (DDIs). This guide provides an objective comparison of the this compound-to-midazolam ratio with other established methods for assessing drug clearance, supported by experimental data and detailed protocols.
Midazolam Metabolism Pathway
Midazolam undergoes extensive hepatic and intestinal metabolism primarily through hydroxylation by CYP3A4 and CYP3A5 enzymes.[1][4] The major metabolic pathway involves the formation of this compound, which is pharmacologically active.[1] A minor metabolite, 4-hydroxymidazolam (B1200804), is also formed.[1][5] These hydroxylated metabolites are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form inactive glucuronides that are excreted in the urine.[2] Due to its primary dependence on CYP3A for clearance, midazolam pharmacokinetics are highly sensitive to inhibitors and inducers of this enzyme system.
Caption: Metabolic pathway of midazolam highlighting the roles of CYP3A4/5 and UGTs.
Performance Comparison: this compound-to-Midazolam Ratio vs. Alternative Methods
The utility of the this compound-to-midazolam metabolic ratio as a surrogate for midazolam clearance, and by extension CYP3A activity, has been a subject of investigation with conflicting findings. While the ratio is appealing due to its simplicity, requiring only a single or limited number of plasma samples, its predictive power has been questioned, particularly in healthy individuals.[6][7][8]
Table 1: Comparison of Methods for Assessing CYP3A Activity and Drug Clearance
| Method | Principle | Advantages | Disadvantages | Correlation with Midazolam Clearance |
| 1'-OH-Midazolam/Midazolam Ratio | Ratio of metabolite to parent drug concentration in plasma at a specific time point. | Simple, requires limited blood sampling, cost-effective. | Poor predictor of midazolam clearance in healthy subjects; may not be sensitive enough for subtle changes in CYP3A activity.[6][8] | Variable and often weak correlation.[6][8] |
| Midazolam Plasma Clearance (AUC-based) | Full pharmacokinetic profile of midazolam after oral or intravenous administration to determine the area under the concentration-time curve (AUC). | "Gold standard" for assessing in vivo CYP3A activity; provides a comprehensive measure of clearance. | Requires multiple blood samples over an extended period, more invasive, and costly. | By definition, this is the direct measure of clearance. |
| Erythromycin Breath Test | Measures the rate of ¹⁴CO₂ exhalation after administration of ¹⁴C-N-demethyl-erythromycin, a CYP3A substrate. | Non-invasive, provides a real-time measure of hepatic CYP3A activity. | Involves administration of a radioactive isotope; less commonly used in current practice. | Moderate to good correlation. |
| Endogenous Biomarkers (e.g., 6β-hydroxycortisol/cortisol ratio) | Measures the ratio of a CYP3A-mediated metabolite of an endogenous compound (cortisol) to the parent compound in urine or plasma. | Non-invasive (urine), does not require administration of a probe drug. | Can be influenced by physiological conditions affecting cortisol levels; may not accurately reflect the pharmacokinetics of other CYP3A substrates.[3] | Variable correlation.[3] |
| In Vitro Methods (Human Liver Microsomes, Recombinant Enzymes) | Measures the metabolism of a probe substrate in a controlled in vitro system. | High-throughput, allows for mechanistic studies of enzyme inhibition and induction. | May not fully recapitulate the complexity of in vivo drug disposition. | Provides initial assessment and mechanistic insights that require in vivo validation. |
Experimental Protocols
Protocol 1: Determination of this compound-to-Midazolam Ratio in Human Plasma
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of midazolam and this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard solution (e.g., deuterated midazolam and this compound).
-
Add 500 µL of a precipitation reagent (e.g., acetonitrile (B52724) or methanol) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reverse-phase C18 column (e.g., Sunfire C18, 50 mm x 2.1 mm, 3.5 µm).[10]
-
Mobile Phase: A gradient of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).[10]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for midazolam, this compound, and their internal standards.[11]
- Example transitions: midazolam (m/z 326.2 → 291.3), this compound (m/z 342.1 → 203.0).[11]
3. Data Analysis
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of midazolam and this compound in the plasma samples from the calibration curves.
-
Calculate the this compound-to-midazolam ratio at the specified time point.
Experimental Workflow Diagram
Caption: Workflow for determining the this compound-to-midazolam ratio.
Conclusion
The this compound-to-midazolam ratio offers a simplified approach to estimate CYP3A activity. However, its utility as a reliable surrogate for drug clearance is limited, especially in healthy populations where it often fails to accurately predict midazolam's area under the curve.[6][8] While it may have some application in specific contexts, such as in patients with significant hepatic impairment or for qualitative assessments in DDI studies, it should not be solely relied upon for critical decision-making in drug development.
For a comprehensive and accurate assessment of drug clearance and CYP3A-mediated interactions, the gold standard remains the determination of midazolam plasma clearance based on a full pharmacokinetic profile. Alternative methods, such as the use of endogenous biomarkers and in vitro systems, provide valuable complementary information. The choice of method should be guided by the specific research question, the stage of drug development, and the required level of precision and accuracy. Researchers and drug development professionals should carefully consider the advantages and limitations of each approach to select the most appropriate tool for their studies.
References
- 1. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of CYP3A activity in humans using three different parameters based on endogenous cortisol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Single plasma concentrations of this compound or the ratio of this compound:midazolam do not predict midazolam clearance in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Single Plasma Concentrations of this compound [research.amanote.com]
- 8. Limited sampling models for oral midazolam: midazolam plasma concentrations, not the ratio of 1-hydroxymidazolam to midazolam plasma concentrations, accurately predicts AUC as a biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
development and validation of a dried blood spot method for 1'-hydroxymidazolam analysis
For researchers, scientists, and professionals in drug development, the choice of analytical methodology is paramount for generating robust and reliable pharmacokinetic data. This guide provides a detailed comparison of a novel Dried Blood Spot (DBS) method for the analysis of 1'-hydroxymidazolam, the primary active metabolite of midazolam, against the traditional plasma-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison: DBS vs. Plasma
The following tables summarize the key quantitative performance characteristics of a validated DBS method and a conventional plasma-based LC-MS/MS method for the analysis of this compound.
Table 1: Method Validation Parameters
| Parameter | Dried Blood Spot (DBS) Method | Plasma-Based LC-MS/MS Method |
| Linearity (Range) | 0.1 - 250 ng/mL | 0.1 - 250 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] | 0.1 ng/mL[1][2] |
| Intra-day Precision (%RSD) | < 15% | < 8%[3] |
| Inter-day Precision (%RSD) | < 15%[1] | < 15%[1] |
| Accuracy (%Bias) | Within ±15% | Within ±13%[1] |
| Recovery | > 85% | ~80%[4] |
| Sample Volume | ~20 µL of whole blood | 50 - 100 µL of plasma[2] |
Table 2: Stability of this compound in Different Matrices
| Stability Condition | Dried Blood Spot (DBS) | Plasma |
| Room Temperature (24h) | Stable | Stable[5] |
| Refrigerated (4°C, 14 days) | Stable | Data not explicitly available |
| Frozen (-80°C, 6 months) | Expected to be stable | Stable[5] |
| Freeze-Thaw Cycles (3 cycles) | Stable | Stable[5] |
Experimental Protocols
Detailed methodologies for both the DBS and plasma-based analysis of this compound are provided below.
Dried Blood Spot (DBS) Method Protocol
-
Sample Collection: A small volume of whole blood (approximately 20 µL) is collected via a finger or heel prick and spotted onto a specialized filter paper card. The blood spot is allowed to dry at ambient temperature for at least 2 hours.
-
Sample Preparation: A 3 mm disc is punched from the center of the dried blood spot. The disc is placed into a well of a 96-well plate. An extraction solution (e.g., methanol (B129727) or acetonitrile (B52724) containing an internal standard) is added to each well. The plate is then agitated for 30 minutes to ensure complete extraction of the analyte.
-
Analysis by LC-MS/MS: The extraction solvent is transferred to a new plate, evaporated to dryness, and reconstituted in a mobile phase-compatible solution. An aliquot is then injected into the LC-MS/MS system for analysis.
Plasma-Based LC-MS/MS Method Protocol
-
Sample Collection and Processing: Whole blood is collected via venipuncture into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma.
-
Sample Preparation: A 50-100 µL aliquot of plasma is mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard.[2] The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant is transferred to a clean tube. For increased purity, a liquid-liquid extraction or solid-phase extraction step may be performed. The final extract is evaporated and reconstituted.
-
Analysis by LC-MS/MS: An aliquot of the reconstituted sample is injected into the LC-MS/MS system for quantification.[1]
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows for both the DBS and plasma-based analytical methods.
Concluding Remarks
The developed and validated Dried Blood Spot (DBS) method for this compound analysis presents a compelling alternative to traditional plasma-based methods. The primary advantages of the DBS method include a significantly smaller sample volume, simplified collection and storage procedures, and reduced shipping costs. These benefits are particularly valuable in pediatric, geriatric, and remote-location studies.
While the performance characteristics of the DBS method are comparable to the plasma-based approach in terms of linearity, sensitivity, and accuracy, it is crucial to consider potential matrix effects, such as the influence of hematocrit, during method development and validation. The choice between DBS and plasma analysis will ultimately depend on the specific requirements of the study, including the target population, logistical constraints, and the desired level of analytical detail. This guide provides the foundational information for making an informed decision.
References
- 1. Simultaneous determination of midazolam and this compound in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of midazolam and this compound by liquid chromatography-mass spectrometry in plasma of patients undergoing methadone maintenance treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive LC-MS-MS assay for analysis of midazolam and its major metabolite in human plasma: applications to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Platforms for 1'-Hydroxymidazolam Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1'-hydroxymidazolam, the primary active metabolite of midazolam, is crucial for pharmacokinetic studies and for assessing cytochrome P450 3A4 (CYP3A4) activity. This guide provides a performance comparison of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms, supported by experimental data from published studies.
Metabolic Pathway of Midazolam
Midazolam is extensively metabolized in the liver and gut, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes, including CYP3A4 and CYP3A5.[1][2][3][4] The major metabolic pathway involves the hydroxylation of midazolam to form this compound, which is also pharmacologically active.[2] A minor metabolite, 4-hydroxymidazolam (B1200804), is also formed.[3] These hydroxylated metabolites are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) for excretion.[2][3]
Performance Comparison of LC-MS/MS Platforms
The following tables summarize the performance of different LC-MS/MS systems for the quantification of this compound, based on data from various studies.
| LC-MS/MS Platform | Lower Limit of Quantitation (LLOQ) | Linearity Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Reference |
| Agilent 6460 Triple Quadrupole | 10 ng/mL | 10 - 1,000 ng/mL | Not Reported | Not Reported | Within 6% | Not Reported | [5] |
| AB/SCIEX API-4000 | 0.5 ng/mL | Not Specified | <4.5% | <6.0% | Not Reported | Not Reported | [6] |
| Not Specified | 0.1 ng/mL | 0.1 - 250 ng/mL | <15.0% | <15.0% | Within +/-13% | Within +/-13% | [7][8] |
| Not Specified | 2 ng/mL | 2 - 400 ng/mL | <15% | <15% | Not Reported | Not Reported | [9] |
| Not Specified | 0.1 ng/mL | 0.1 - 100 ng/mL | Not Reported | Not Reported | Acceptable | Acceptable | [10] |
Note: "Not Reported" indicates that the specific data point was not available in the cited literature. The performance of an assay is highly dependent on the specific method parameters and not solely on the instrument.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of experimental protocols from the referenced studies.
Experimental Workflow Diagram
Detailed Methodologies
Method 1: Agilent RapidFire/MS/MS System (Agilent 6460 Triple Quadrupole)
-
Sample Preparation: Protein precipitation of rat plasma with acetonitrile (B52724) (4:1 ratio), followed by centrifugation. The supernatant was diluted 1:1 with water containing the internal standard.[5]
-
Liquid Chromatography: This system uses a high-throughput approach, with sample analysis rates of approximately 9 seconds per sample, which is significantly faster than traditional LC-MS/MS methods.[5]
-
Mass Spectrometry:
-
Instrument: Agilent 6460 Triple Quadrupole Mass Spectrometer.[5]
-
Ionization: Not specified, but typically Electrospray Ionization (ESI) is used.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: AB/SCIEX API-4000 LC-MS/MS
-
Sample Preparation: Liquid-liquid extraction from 0.1 mL of human plasma.[6]
-
Liquid Chromatography:
-
Column: C8 column (2.0 x 50 mm, 5 µm).[6]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).[6]
-
Flow Rate: Not specified.
-
Run Time: 3.0 minutes.[6]
-
-
Mass Spectrometry:
Method 3: General Validated LC-MS/MS Method
-
Sample Preparation: Semi-automated liquid-liquid extraction, followed by evaporation and reconstitution.[8]
-
Liquid Chromatography:
-
Column: Reversed-phase C18.[8]
-
Mobile Phase: Gradient with 5 mM ammonium (B1175870) acetate (B1210297) and methanol.[8]
-
Flow Rate: 0.25 mL/min.[8]
-
Run Time: 4.3 minutes.[8]
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization.[8]
-
Method 4: LC-MS/MS for Simultaneous Analysis with Digoxin (B3395198)
-
Sample Preparation: Single-step liquid-liquid extraction with tert-butyl methyl ether/dichloromethane (75:25, v/v).[9]
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 5: LC-MS/MS with µ-elution SPE
-
Sample Preparation: 96-well µ-elution solid-phase extraction (SPE). For total this compound, plasma samples were first hydrolyzed with β-glucuronidase.[11]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM) with the precursor to product ion transition of m/z 342.1 → 203.0 for 1-hydroxymidazolam.[11]
-
This guide provides a comparative overview to assist researchers in selecting and developing appropriate LC-MS/MS methods for the quantification of this compound. The choice of platform and methodology will depend on specific requirements for sensitivity, throughput, and the biological matrix being analyzed.
References
- 1. Midazolam is metabolized by at least three different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. medpace.com [medpace.com]
- 7. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of midazolam and this compound in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and simultaneous measurement of midazolam, this compound and digoxin by liquid chromatography/tandem mass spectrometry: application to an in vivo study to simultaneously measure P-glycoprotein and cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly sensitive LC-MS-MS assay for analysis of midazolam and its major metabolite in human plasma: applications to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of 1'-Hydroxymidazolam Proficiency Testing in Forensic Toxicology
Forensic toxicology laboratories tasked with the detection and quantification of 1'-hydroxymidazolam, the primary active metabolite of the widely used benzodiazepine (B76468) midazolam, face the critical challenge of ensuring the accuracy and reliability of their results. Proficiency testing (PT) schemes, also known as external quality assessment (EQA) schemes, are indispensable tools for this purpose. This guide provides a comparative overview of available PT schemes relevant to this compound analysis, offering insights into their structure, methodologies, and the performance data they yield, to assist researchers, scientists, and drug development professionals in selecting the most suitable programs for their needs.
Key Providers and Their Offerings
Several organizations stand at the forefront of providing PT schemes for forensic toxicology, with some explicitly including midazolam and its metabolites in their testing panels.
LGC Standards: A prominent provider in the field, LGC Standards offers a "Toxicology (TOX)" proficiency testing scheme that directly lists midazolam as an analyte. Their broader "Clinical & Forensic Toxicology Proficiency Testing Schemes" also encompass a range of benzodiazepines, making them a key resource for laboratories analyzing this compound. These schemes typically involve the distribution of blind samples in matrices such as serum or blood, challenging laboratories to identify and quantify the target analytes.
College of American Pathologists (CAP): CAP provides comprehensive PT programs for forensic toxicology, including the "Forensic Toxicology, Criminalistics-FTC" and the "Novel Opioids and Benzodiazepines-NOB" schemes. While not always explicitly listing this compound, the inclusion of benzodiazepines as a class suggests that metabolites like this are likely to be part of the testing challenges. CAP's programs are well-regarded for their rigorousness and extensive peer data comparison.
Arvecon (on behalf of the German Society of Toxicological and Forensic Chemistry - GTFCh): Arvecon organizes a "Proficiency Testing Scheme" that includes a "Drugs in Serum" test, which specifies midazolam as a target analyte. This European-based program provides a valuable option for international laboratories and those seeking to benchmark their performance against a different cohort of peers.
RTI International: While not offering a standing, off-the-shelf PT scheme for this compound, RTI International provides a unique service by creating custom-designed quality assurance and proficiency testing samples. This allows laboratories to tailor challenges to their specific analytical needs, including the concentration ranges and matrices for this compound.
Comparative Data on Laboratory Performance
Obtaining specific quantitative data from past PT rounds for this compound can be challenging due to the confidential nature of individual laboratory results. However, summary reports from providers and publications discussing inter-laboratory comparison studies offer valuable insights into expected performance. These reports often present data in terms of:
-
Assigned Value: The "true" or consensus concentration of this compound in the PT sample.
-
Participant Results: The range of concentrations reported by participating laboratories.
-
Z-Scores: A statistical measure of how far an individual laboratory's result deviates from the assigned value. A z-score between -2 and +2 is generally considered satisfactory.
-
Inter-laboratory Coefficient of Variation (%CV): A measure of the variability of results among different laboratories, indicating the overall precision of the analytical methods being used.
The following table summarizes the typical structure and expected data from these PT schemes.
| Provider | Scheme Name | Matrix | Analytes | Expected Data in Reports |
| LGC Standards | Toxicology (TOX) | Serum, Blood | Midazolam, other benzodiazepines | Assigned value, participant data range, z-scores, %CV, method-specific statistics |
| College of American Pathologists (CAP) | Forensic Toxicology, Criminalistics-FTC; Novel Opioids and Benzodiazepines-NOB | Blood, Urine | Benzodiazepines (class) | Assigned value, participant data range, evaluation of qualitative and quantitative results |
| Arvecon (GTFCh) | Drugs in Serum | Serum | Midazolam, other drugs | Target concentration, participant results, statistical evaluation |
| RTI International | Custom QA/PT Samples | Various (customizable) | This compound (customizable) | Data provided as per client agreement |
Experimental Protocols: A General Overview
While specific, detailed experimental protocols are proprietary to each participating laboratory, the general workflow and analytical techniques employed in the analysis of this compound in PT samples are well-established.
Sample Preparation: The initial step involves extracting this compound from the biological matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the analyte from the sample matrix.
-
Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. This is a widely used and often automated technique in forensic toxicology.
Analytical Techniques: The vast majority of forensic toxicology laboratories utilize highly sensitive and specific chromatographic methods coupled with mass spectrometry for the confirmation and quantification of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of drugs and their metabolites in biological fluids. It offers excellent sensitivity, specificity, and the ability to quantify low concentrations of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While also a powerful technique, GC-MS often requires derivatization of this compound to increase its volatility for analysis.
The following diagram illustrates a typical workflow for a laboratory participating in a this compound proficiency test.
Evaluating Laboratory Performance
The primary goal of participating in a PT scheme is to assess and improve laboratory performance. The evaluation process typically involves a logical relationship between the laboratory's reported result, the assigned value, and the established acceptance criteria.
A Comparative Guide to the Pharmacokinetics of 1'-hydroxymidazolam in Adult and Pediatric Patients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of 1'-hydroxymidazolam, the primary active metabolite of midazolam, in adult and pediatric populations. The information presented is intended to support research and drug development efforts by offering a concise summary of key pharmacokinetic parameters and experimental methodologies from published studies.
Executive Summary
Midazolam is extensively metabolized by CYP3A4/5 enzymes to its active metabolite, this compound. Understanding the pharmacokinetic profile of this metabolite is crucial for optimizing dosing and ensuring safety in both adult and pediatric patients. This guide reveals that while the metabolic pathway is consistent, the rate of formation and subsequent elimination of this compound can differ between these populations, largely attributable to age-related differences in drug-metabolizing enzyme activity.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in healthy adults and various pediatric age groups following intravenous administration of midazolam or this compound.
| Pharmacokinetic Parameter | Healthy Adults | Pediatric Patients (2-12 years) | Pediatric Patients (Adolescents) |
| Cmax (ng/mL) | ~98 ± 17 (after 0.15 mg/kg 1'-OH-midazolam IV) | Data not consistently reported | Data not consistently reported |
| Tmax (h) | Not applicable (IV administration) | Not applicable (IV administration) | Not applicable (IV administration) |
| AUC (ng·h/mL) | Data not directly comparable | Greater formation of metabolite reflected by AUC ratio | Lower formation of metabolite compared to younger children |
| Elimination Half-life (t½) (h) | ~1.0 | Shorter than in adolescents | Longer than in younger children |
| Clearance (CL) (L/h/kg) | ~0.5 | Higher than in adolescents | Lower than in younger children |
Note: Direct comparison of absolute Cmax and AUC values for this compound is challenging due to variations in study design and dosing of the parent drug, midazolam. The AUC ratio of metabolite to parent drug is often used to describe the extent of metabolite formation.
Experimental Protocols
The data presented in this guide are primarily derived from two key studies, one in healthy adults and another in pediatric patients. The methodologies employed in these studies are detailed below.
Study in Healthy Adults
-
Study Design: A randomized, double-blind, four-way crossover study was conducted in eight healthy male volunteers.
-
Drug Administration: Subjects received 0.1 mg/kg midazolam intravenously over 15 minutes and 0.15 mg/kg this compound intravenously over 15 minutes on separate occasions.
-
Blood Sampling: Venous blood samples were collected at predetermined intervals for 8 hours after drug administration.
-
Analytical Method: Plasma concentrations of midazolam and this compound were determined using a gas chromatography assay.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Study in Pediatric Patients
-
Study Design: A single-dose pharmacokinetic study was conducted in 87 pediatric patients.[1] The study included three arms, with one arm receiving intravenous midazolam.[1]
-
Patient Population: Patients were stratified into three age groups: infants (2 months to <2 years), children (2 to <12 years), and adolescents (12 to <18 years).[1]
-
Drug Administration: Patients in the intravenous arm received a single dose of midazolam.[1]
-
Blood Sampling: Blood samples were collected at various time points to characterize the pharmacokinetic profile.[1]
-
Analytical Method: Plasma concentrations of midazolam and this compound were quantified using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. The ratio of the area under the concentration-time curve (AUC) of this compound to midazolam was used to assess the extent of metabolite formation.[1]
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of midazolam and a typical experimental workflow for a pharmacokinetic study.
Metabolic conversion of midazolam.
A typical pharmacokinetic study workflow.
References
Safety Operating Guide
Proper Disposal of 1'-Hydroxymidazolam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and legal disposal of 1'-hydroxymidazolam, a primary metabolite of the benzodiazepine, midazolam. Adherence to these procedures is vital to protect personnel and the environment from potential harm and to avoid significant legal and financial repercussions.
Regulatory Framework: EPA and DEA Compliance
The disposal of this compound is governed by two primary federal agencies in the United States: the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste.[1] While this compound is not specifically listed as a P- or U-listed hazardous waste, it may be considered a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[2] A conservative approach, treating the compound as hazardous waste in the absence of definitive data, is recommended.
-
Drug Enforcement Administration (DEA): Midazolam, the parent compound of this compound, is a Schedule IV controlled substance. Metabolites of controlled substances are often subject to the same regulations. Therefore, this compound should be managed as a controlled substance to ensure compliance. The primary DEA requirement for the disposal of controlled substances is that they are rendered "non-retrievable."[3]
Key Disposal Principles
Due to the dual regulatory considerations, the following principles should guide the disposal of this compound in a laboratory setting:
-
Do Not Dispose in Standard Trash or Down the Drain: Improper disposal can lead to environmental contamination and potential for diversion.[4]
-
Segregation is Crucial: this compound waste should be segregated from non-hazardous and non-controlled substance waste streams.
-
Use a DEA-Registered Reverse Distributor: This is the most compliant and secure method for the final disposal of controlled substances.[3][5][6] A reverse distributor is authorized by the DEA to handle and destroy controlled substances in accordance with federal law.[5]
-
Maintain Meticulous Records: Accurate and complete documentation of the disposal process is a legal requirement and a key component of laboratory best practices.
Procedural Steps for Disposal
The following steps outline the proper procedure for the disposal of this compound from a research laboratory.
Step 1: Initial Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, properly labeled, leak-proof container for all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and vials).
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and "Controlled Substance Waste" and should include the chemical name "this compound."
-
Secure Storage: Store the waste container in a secure, designated area within the laboratory, accessible only to authorized personnel. This storage location should be separate from the main stock of controlled substances.
Step 2: Engaging a DEA-Registered Reverse Distributor
-
Identify a Vendor: Your institution's Environmental Health and Safety (EHS) department will likely have a contract with a licensed hazardous waste and controlled substance disposal vendor. Contact your EHS office to initiate the disposal process.
-
Provide Inventory: You will need to provide the vendor with an accurate inventory of the this compound to be disposed of.
-
Scheduling Pickup: The vendor will schedule a pickup of the waste from your facility.
Step 3: Documentation and Record-Keeping
-
DEA Form 41: The reverse distributor is responsible for completing a DEA Form 41, the "Registrants Inventory of Drugs Surrendered," which documents the destruction of the controlled substance.[3] You should receive a copy of this form for your records.[3]
-
Chain of Custody: Maintain a clear chain of custody record from the point of waste generation to its final destruction.
-
Internal Logs: Keep internal laboratory records that detail the date, quantity, and method of disposal for all this compound waste.
Quantitative Data Summary
| Regulatory Body | Key Regulation/Act | Requirements for this compound Disposal | Relevant Forms |
| EPA | Resource Conservation and Recovery Act (RCRA) | Management as hazardous waste is recommended. Prohibits disposal in sanitary sewers or municipal landfills.[1] | Hazardous Waste Manifest |
| DEA | Controlled Substances Act (CSA) | Must be rendered "non-retrievable."[3] Disposal must be handled by a DEA-registered reverse distributor.[5][6] | DEA Form 41 (Registrants Inventory of Drugs Surrendered) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.
References
Personal protective equipment for handling 1'-hydroxymidazolam
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1'-hydroxymidazolam, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, a comprehensive PPE strategy is mandatory to minimize exposure risk. The required PPE includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber (>0.11 mm thickness), are required. Gloves must be inspected before use and changed regularly.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is essential.
-
Body Protection: A lab coat or gown should be worn to prevent skin contact. For tasks with a higher risk of contamination, a disposable gown is recommended.
II. Quantitative Exposure Limits
The following table summarizes the known occupational exposure limits for this compound dust.[1]
| Parameter | Value (mg/m³) | Notation |
| Time-Weighted Average (TWA) | 10 (inhalable fraction), 1.25 (respirable fraction) | The average exposure over an 8-hour workday. A risk of developmental toxicity is not expected if the occupational and biological limit values are adhered to.[1] |
| Short-Term Exposure Limit (STEL) | 20 (inhalable fraction), 2.5 (respirable fraction) | A 15-minute TWA exposure that should not be exceeded at any time during a workday.[1] |
III. Operational Plan for Handling
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure. The following workflow outlines the key steps from preparation to post-handling procedures.
IV. Decontamination and Disposal Plan
Decontamination Procedures:
-
Surface Decontamination: All surfaces and equipment that may have come into contact with this compound must be decontaminated. A recommended procedure involves:
-
Initial cleaning with soap and water to remove gross contamination.
-
Subsequent wiping with a suitable laboratory disinfectant.
-
For corrosive disinfectants, a final rinse with water may be necessary.
-
-
Spill Cleanup: In the event of a spill, the area should be secured. Personnel cleaning the spill must wear appropriate PPE. The spilled material should be carefully collected and placed in a sealed container for disposal as hazardous waste. The area should then be decontaminated as described above.
Disposal Plan:
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Contaminated items such as gloves, gowns, and consumables should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed container for chemical waste.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
All hazardous waste must be disposed of through an approved hazardous waste management service, following all local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
